2,4-Difluoro-5-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSSOMVTHYLRAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572909 | |
| Record name | 2,4-Difluoro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315204-36-5 | |
| Record name | 2,4-Difluoro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoro-5-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Introduction: A Versatile Fluorinated Building Block
An In-depth Technical Guide to 2,4-Difluoro-5-methylbenzaldehyde (CAS: 315204-36-5) for Advanced Synthesis
This compound is a trifunctional aromatic compound featuring an aldehyde group, two fluorine atoms, and a methyl group. This specific arrangement of substituents on the benzene ring makes it a valuable and highly reactive intermediate in the synthesis of complex organic molecules. Its primary utility is found in the fields of medicinal chemistry and agrochemical research, where the incorporation of fluorine atoms into lead compounds is a widely employed strategy to enhance desirable pharmacokinetic and pharmacodynamic properties.
The presence of fluorine can significantly increase metabolic stability by blocking sites susceptible to oxidative metabolism, improve bioavailability by modulating lipophilicity and pKa, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and the formation of various heterocyclic systems. This guide provides a comprehensive overview of the synthesis, characterization, and application of this key synthetic intermediate for researchers and drug development professionals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 315204-36-5 | [2] |
| Molecular Formula | C₈H₆F₂O | [2] |
| Molecular Weight | 156.13 g/mol | [1] |
| Appearance | White to off-white solid or low melting solid | - |
| Monoisotopic Mass | 156.03867 Da | [2] |
| Predicted XLogP3 | 1.9 | [2] |
| Predicted Density | 1.241 g/cm³ | - |
Synthesis and Mechanistic Insights
While specific peer-reviewed publications detailing the synthesis of this compound are not abundant, its preparation can be reliably achieved through established formylation methods starting from the commercially available precursor, 1,3-difluoro-4-methylbenzene. The Vilsmeier-Haack reaction is a particularly suitable method due to its mild conditions and high efficiency for formylating electron-rich aromatic systems.
Proposed Synthetic Protocol: Vilsmeier-Haack Formylation
This protocol describes a plausible and efficient method for the synthesis of this compound. The rationale for this choice is the high reactivity of the Vilsmeier reagent with activated aromatic rings. The fluorine atoms and the methyl group on the starting material are ortho, para-directing, and the steric hindrance from the methyl group favors formylation at the C6 position, which is para to the methyl group and ortho to a fluorine atom, yielding the desired product.
Experimental Workflow:
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with vigorous stirring. This exothermic reaction forms the electrophilic chloroiminium salt, known as the Vilsmeier reagent.
-
Aromatic Electrophilic Substitution: To the freshly prepared Vilsmeier reagent, add 1,3-difluoro-4-methylbenzene dropwise, maintaining a low temperature. After the addition is complete, the reaction mixture is gradually warmed to a moderate temperature (e.g., 50-70 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC).
-
Hydrolysis and Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice, followed by the addition of a base (e.g., sodium acetate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt to the final aldehyde product.
-
Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Causality and Mechanistic Pathway:
The Vilsmeier-Haack reaction proceeds through a well-understood mechanism. The initial step is the reaction between DMF and POCl₃ to form the highly electrophilic Vilsmeier reagent. The electron-rich aromatic ring of 1,3-difluoro-4-methylbenzene then acts as a nucleophile, attacking the Vilsmeier reagent in a classic electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during workup to liberate the aldehyde.
Spectroscopic and Analytical Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aldehyde Proton (-CHO): ~10.2 ppm (triplet, due to coupling with two meta-fluorine atoms, J ≈ 2-3 Hz).- Aromatic Proton (H-6): ~7.8 ppm (doublet of doublets, J(H-F) ≈ 8-9 Hz, J(H-H) ≈ 7-8 Hz).- Aromatic Proton (H-3): ~7.2 ppm (doublet of doublets, J(H-F) ≈ 9-10 Hz, J(H-H) ≈ 7-8 Hz).- Methyl Protons (-CH₃): ~2.3 ppm (singlet or very fine multiplet due to long-range coupling). |
| ¹³C NMR | - Carbonyl Carbon (C=O): ~188-190 ppm (multiplet due to C-F coupling).- Aromatic Carbons (C-F): ~160-165 ppm (large doublet, ¹J(C-F) ≈ 250-260 Hz).- Other Aromatic Carbons: ~115-140 ppm (various signals, some showing smaller C-F couplings).- Methyl Carbon (-CH₃): ~14-16 ppm. |
| ¹⁹F NMR | Two distinct signals expected in the typical aromatic fluorine region (~ -110 to -140 ppm), each showing coupling to the other fluorine and to nearby protons. |
| IR (Infrared) | - C=O Stretch (Aldehyde): ~1700-1710 cm⁻¹ (strong).- Aromatic C-H Stretch: ~3050-3100 cm⁻¹.- Aliphatic C-H Stretch: ~2920-2980 cm⁻¹.- Aromatic C=C Stretch: ~1600 cm⁻¹, ~1480 cm⁻¹.- C-F Stretch: ~1100-1250 cm⁻¹ (strong). |
| Mass Spec. | - Exact Mass: 156.03900.- Key Fragments: M-1 (loss of H), M-29 (loss of CHO). |
Applications in Drug Discovery and Development
The true value of this compound is demonstrated by its application as a key starting material in the synthesis of novel therapeutic agents. Its structure is frequently incorporated into scaffolds designed to interact with specific biological targets.
Case Study: Synthesis of Nav1.7 Inhibitors for Pain Therapeutics
Voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[3] Inhibitors of this channel have significant potential as novel analgesics. A patent from Pfizer describes the synthesis of sulfonamide derivatives as potent Nav1.7 inhibitors, using this compound as a key reactant.[3][4]
Experimental Protocol for Intermediate Synthesis:
The core of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom at the C-4 position is displaced by a phenoxide nucleophile. The aldehyde group is then carried through to the next steps of the synthesis.
-
Reactant Preparation: In a suitable solvent such as dimethyl sulfoxide (DMSO), this compound (1 equivalent) and 4-chloro-3-(trifluoromethyl)phenol (1 equivalent) are combined.
-
Base Addition: A base, such as potassium carbonate (K₂CO₃), is added to the mixture to deprotonate the phenol, generating the nucleophilic phenoxide in situ.
-
Reaction: The reaction is stirred at room temperature for an extended period (e.g., 36 hours) until the reaction is complete.[4]
-
Work-up and Purification: The reaction is diluted with ethyl acetate and washed with water to remove DMSO and inorganic salts. The organic layer is dried, concentrated, and the resulting residue is purified, for instance by reverse-phase column chromatography, to yield the desired diaryl ether product.[4]
This synthetic step is a critical maneuver, demonstrating how the fluorinated benzaldehyde core can be elaborated into more complex molecular architectures designed for specific biological targets.
References
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C8H6F2O) [pubchemlite.lcsb.uni.lu]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2012007883A1 - Sulfonamide derivatives as nav1.7 inhibitors for the treatment of pain - Google Patents [patents.google.com]
physicochemical properties of 2,4-Difluoro-5-methylbenzaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-5-methylbenzaldehyde
Authored by a Senior Application Scientist
Introduction
This compound is a fluorinated aromatic aldehyde that serves as a crucial building block in advanced chemical synthesis.[1] Its strategic importance is most pronounced in the fields of pharmaceutical and agrochemical research, where the incorporation of fluorine atoms into organic molecules is a widely recognized strategy for enhancing metabolic stability, bioavailability, and binding affinity of active compounds.[1][2][3] The presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzaldehyde scaffold creates a unique electronic and steric environment. This substitution pattern significantly influences the reactivity of the aldehyde functional group and the aromatic ring, making it a versatile intermediate for constructing complex molecular architectures.[4][5]
This technical guide provides a comprehensive overview of the core , offering both compiled data and field-proven experimental methodologies. The content herein is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic and research endeavors.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific research. The fundamental identifiers and structural representation of this compound are summarized below.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 315204-36-5[1][4][6] |
| Molecular Formula | C₈H₆F₂O[1][4][6] |
| Molecular Weight | 156.13 g/mol [1][6] |
| InChI | InChI=1S/C8H6F2O/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3[1][7][8] |
| InChIKey | LYSSOMVTHYLRAM-UHFFFAOYSA-N[1][7][8] |
| SMILES | CC1=CC(=C(C=C1F)F)C=O[7] |
Molecular Structure and Key Features
The structure of this compound is characterized by a benzene ring substituted with an aldehyde group, two fluorine atoms, and a methyl group. The strategic placement of these substituents dictates its chemical behavior.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical state, solubility, and other core properties of a compound are critical determinants of its handling, reaction conditions, and formulation potential.
Summary of Properties
| Property | Value / Description | Source(s) |
| Physical Form | White, low-melting solid. May also be encountered as a liquid. | [4] |
| Melting Point | Near ambient temperature. Specific value not reported in literature. | [4] |
| Boiling Point | Not reported in literature. | |
| Solubility | Expected to have good solubility in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) and varying solubility in others. | [4] |
| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [9] |
| XLogP3 (Predicted) | 2.08 | [9] |
Experimental Protocol: Melting Point Determination
Given its characterization as a "low melting solid," a precise melting point determination is essential for assessing purity. The protocol below describes a standard, self-validating method using a digital melting point apparatus.
Causality: The melting point range of a pure crystalline solid is narrow. Impurities depress and broaden this range, making this a fundamental technique for purity assessment.
Methodology:
-
Sample Preparation: Finely powder a small amount of this compound. Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.
-
Rapid Ramp (Scouting): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. Observe the sample for the first signs of liquid (onset) and when it becomes completely liquid (clear point).
-
Refined Measurement: Prepare a new capillary tube. Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the scouted onset temperature.
-
Slow Ramp: Once the pre-set temperature is reached, reduce the heating rate to 1-2 °C/min. This slow ramp rate is critical for thermal equilibrium, ensuring an accurate reading.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Record the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
-
Validation: Perform the measurement in triplicate to ensure reproducibility. The results should agree within 0.5 °C.
Caption: Workflow for accurate melting point determination.
Spectroscopic and Analytical Data
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. While specific experimental spectra for this compound are not widely published, the expected characteristics can be reliably predicted based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals:
-
A singlet for the aldehyde proton (-CHO) , typically downfield in the range of δ 9.8-10.1 ppm.
-
A singlet for the three protons of the methyl group (-CH₃) , expected around δ 2.2-2.4 ppm.
-
Two signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two aromatic protons . The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.
-
-
¹³C NMR: The carbon spectrum will show 8 distinct signals. Key expected peaks include the aldehyde carbonyl carbon (~190 ppm), four aromatic carbons (two directly attached to fluorine showing large C-F coupling constants), and the methyl carbon (~15-20 ppm).
-
¹⁹F NMR: The fluorine NMR will display two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to nearby protons.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
-
Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. The conjugation with the aromatic ring and the electronic effects of the fluorine substituents will influence the exact position.
-
Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-F Stretches: Strong absorption bands corresponding to the carbon-fluorine bonds are expected in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak would be observed at an m/z corresponding to the molecular weight (156.13). The isotopic pattern will be characteristic of a compound containing C, H, F, and O.
-
Key Fragments: Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton ([M-H]⁺) and the loss of the entire formyl group ([M-CHO]⁺), which would result in a significant peak at m/z 127.
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate.[1][2] Its utility stems from the predictable and versatile reactivity of the aldehyde group combined with the advantageous properties imparted by the fluorinated methyl-substituted phenyl ring.
Key Roles:
-
Scaffold for Heterocycle Synthesis: The aldehyde group is a perfect electrophilic handle for condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and ultimately, a wide array of nitrogen-containing heterocyclic rings (e.g., quinolines, pyrimidines), which are prevalent motifs in medicinal chemistry.
-
Introduction of a Fluorinated Moiety: The 2,4-difluoro-5-methylphenyl group, when incorporated into a larger molecule, can significantly improve its drug-like properties.[3] Fluorine substitution is known to:
-
Block Metabolic Oxidation: Fluorine atoms can block sites on the aromatic ring that are susceptible to cytochrome P450 oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[1]
-
Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., with backbone amides in a protein active site) and can modulate the pKa of nearby functional groups, enhancing target binding.
-
Improve Membrane Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Caption: Role as a versatile intermediate in drug discovery workflows.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety.
-
Hazard Identification: this compound is classified as an irritant. It may cause allergic skin reactions (H317) and serious eye irritation (H319).[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group. Recommended storage is in a tightly sealed container in a refrigerator at 2-8°C for short-term storage or at -20°C for long-term stability.[8]
References
- 1. This compound|CAS 315204-36-5 [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. CAS 315204-36-5: Benzaldehyde,2,4-difluoro-5-methyl- [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. 315204-36-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. PubChemLite - this compound (C8H6F2O) [pubchemlite.lcsb.uni.lu]
- 8. 315204-36-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 9. echemi.com [echemi.com]
Navigating the Physicochemical Landscape of 2,4-Difluoro-5-methylbenzaldehyde: A Technical Guide to its Solubility in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Difluoro-5-methylbenzaldehyde (CAS No. 315204-36-5), a key intermediate in pharmaceutical and specialty chemical synthesis.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this document serves as an in-depth resource for effectively handling and utilizing this compound in various research and development applications.
Introduction: The Significance of Solubility in Process Chemistry
The solubility of a compound is a critical physical property that governs its application in organic synthesis, purification, formulation, and drug delivery.[2] For a substituted aromatic aldehyde like this compound, understanding its behavior in different solvent systems is paramount for optimizing reaction conditions, designing efficient crystallization processes, and ensuring the homogeneity of formulations. This guide will delve into the molecular characteristics of this compound to provide a scientifically grounded perspective on its solubility profile.
Molecular Structure and its Influence on Solubility
This compound possesses a unique combination of functional groups and structural features that dictate its interactions with various solvents.
-
Aromatic Ring: The benzene ring forms the core of the molecule, contributing to its nonpolar character and favoring interactions with other aromatic or nonpolar solvents through van der Waals forces.[3]
-
Aldehyde Group (-CHO): The carbonyl group introduces polarity to the molecule, allowing for dipole-dipole interactions. The oxygen atom, with its lone pairs of electrons, can also act as a hydrogen bond acceptor.[3][4]
-
Fluorine Substituents (-F): The two fluorine atoms are highly electronegative, creating strong dipole moments within the molecule. This can influence its overall polarity and its ability to interact with polar solvents.
-
Methyl Group (-CH3): The methyl group is a nonpolar, electron-donating group that adds to the hydrophobic character of the molecule.
The interplay of these features suggests that this compound will exhibit a nuanced solubility profile, with good solubility in a range of organic solvents and limited solubility in highly polar, protic solvents like water. The general principle of "like dissolves like" provides a foundational basis for predicting its solubility.[5]
Theoretical Framework: Predicting Solubility
While experimental determination is the gold standard, theoretical principles can provide valuable initial guidance on solvent selection.
Polarity and Intermolecular Forces
The solubility of a solid in a liquid is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. The nonpolar aromatic ring and methyl group of this compound suggest favorable interactions with these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents possess dipole moments but do not have acidic protons. They can engage in dipole-dipole interactions with the aldehyde group of the solute. The carbonyl oxygen of the solute can also interact with any partial positive charges on the solvent molecules.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While the aldehyde oxygen can accept a hydrogen bond, the lack of a hydrogen bond donor on the solute and its overall less polar nature compared to the solvent may limit high solubility.
Thermodynamic Considerations
The process of dissolution can be understood through the lens of thermodynamics, specifically the Gibbs free energy of solution (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. This is governed by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
Where:
-
ΔH_sol is the enthalpy of solution.
-
T is the temperature in Kelvin.
-
ΔS_sol is the entropy of solution.
The enthalpy of solution involves the energy required to break the crystal lattice of the solid solute and the energy released upon solvation.[6] For most solids dissolving in a liquid, the entropy of solution is positive as the system becomes more disordered.[6] The solubility is therefore highly dependent on the enthalpy of solution and temperature.[7]
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a given organic solvent. This method is based on the widely accepted shake-flask technique.[8][9]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)
Experimental Workflow
Caption: Experimental workflow for determining solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 5 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solid remains.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.[8]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed container to remove any undissolved microparticles.
-
Accurately weigh the filtered sample.
-
Dilute the filtered sample to a known volume with the same solvent to bring the concentration within the calibrated range of the analytical instrument.
-
-
Analytical Measurement:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV).
-
Analyze the diluted sample from the saturated solution under the same conditions.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Predicted Solubility Profile
Based on the theoretical principles discussed, the following table provides a qualitative and predictive summary of the solubility of this compound in various organic solvents.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Cyclohexane | Moderate to High | Favorable van der Waals interactions between the aromatic ring and methyl group of the solute and the nonpolar solvent molecules. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF, Acetonitrile | High | Strong dipole-dipole interactions between the polar aldehyde group and the solvent. The carbonyl oxygen can act as a hydrogen bond acceptor with any partial positive charges on the solvent. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The solute can accept hydrogen bonds from the solvent, but its overall less polar character compared to the solvent may limit very high solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity to interact with the aldehyde group and nonpolar character to interact with the aromatic ring. |
Safety and Handling
As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.
Hazard Identification
-
This compound: May cause skin, eye, and respiratory irritation.[3] Always consult the Safety Data Sheet (SDS) for the most current and detailed hazard information.[10]
-
Organic Solvents: Many organic solvents are flammable, volatile, and may have associated health hazards. Refer to the specific SDS for each solvent used.
Recommended Precautions
-
Engineering Controls: Handle this compound and all organic solvents in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[11][12] Wash hands thoroughly after handling.[11]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition. Keep containers tightly closed when not in use.[11][12]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Caption: Key safety considerations for handling.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, actionable experimental protocol, researchers are well-equipped to select appropriate solvent systems and quantify the solubility of this important chemical intermediate. Adherence to the outlined safety protocols is essential for ensuring a safe and effective laboratory environment. The principles and methodologies described herein are broadly applicable to the study of other solid organic compounds, reinforcing the foundational importance of solubility science in chemical research and development.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 5. education.com [education.com]
- 6. Video: Solubility - Concept [jove.com]
- 7. Solubility - Wikipedia [en.wikipedia.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. chemstock.ae [chemstock.ae]
- 12. gustavus.edu [gustavus.edu]
Synthesis of 2,4-Difluoro-5-methylbenzaldehyde: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthetic routes to 2,4-Difluoro-5-methylbenzaldehyde, a key fluorinated aromatic building block in the development of pharmaceuticals and specialty materials.[1] The presence of fluorine atoms and an aldehyde functional group imparts unique electronic properties, enhancing metabolic stability and binding selectivity in drug candidates.[1][2] This document details established synthetic methodologies, including the Vilsmeier-Haack reaction and oxidation of 2,4-difluorotoluene, offering field-proven insights into experimental choices, reaction mechanisms, and protocol optimization. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Introduction: The Significance of this compound
This compound is a substituted aromatic aldehyde of considerable interest in organic synthesis. Its molecular structure, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzene ring, creates a unique electronic environment that influences its reactivity and the properties of its derivatives. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including condensations and oxidations, making it a valuable precursor for constructing complex molecular architectures.[2]
The strategic incorporation of fluorine atoms is a widely employed strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve bioavailability by altering lipophilicity.[3] Consequently, this compound is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2]
Primary Synthetic Pathways
Several synthetic strategies can be employed to prepare this compound. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of production, and safety considerations. This guide will focus on two of the most practical and widely applicable methods: the Vilsmeier-Haack formylation of 1,3-difluoro-4-methylbenzene (2,4-difluorotoluene) and the direct oxidation of 2,4-difluorotoluene.
Vilsmeier-Haack Formylation of 2,4-Difluorotoluene
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃).[7][8]
2.1.1. Mechanistic Rationale
The reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2,4-difluorotoluene attacks the carbon of the Vilsmeier reagent. The fluorine and methyl substituents on the aromatic ring direct the incoming electrophile. The formyl group is introduced at the position that is most activated and sterically accessible.
-
Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[7]
2.1.2. Experimental Protocol
Materials:
-
2,4-Difluorotoluene
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Cool the reaction mixture again to 0-5 °C and add 2,4-difluorotoluene dropwise.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
2.1.3. Key Considerations and Optimization
-
Reagent Stoichiometry: The molar ratio of DMF, POCl₃, and the aromatic substrate is crucial for optimal yield. An excess of the Vilsmeier reagent is typically used.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent side reactions.
-
Reaction Time and Temperature: The duration and temperature of the heating step depend on the reactivity of the substrate. For activated substrates like 2,4-difluorotoluene, milder conditions are generally sufficient.[4]
Oxidation of 2,4-Difluorotoluene
A more direct approach to this compound is the selective oxidation of the methyl group of 2,4-difluorotoluene. This method avoids the use of halogenating agents like POCl₃.
2.2.1. Mechanistic Principles
The oxidation of the methyl group to an aldehyde can be achieved using various oxidizing agents. A patented method describes the use of hydrogen peroxide as the oxidant in the presence of a metal ion complex catalyst.[9] The reaction proceeds via a free-radical mechanism where the catalyst facilitates the generation of reactive oxygen species from hydrogen peroxide, which then abstract a hydrogen atom from the methyl group, initiating the oxidation cascade.
2.2.2. Exemplary Protocol (Based on Patent Literature)
Materials:
-
2,4-Difluorotoluene
-
Hydrogen peroxide (H₂O₂)
-
Cobalt acetate
-
Sodium molybdate
-
Sodium bromide
-
Acetic acid
Procedure:
-
A continuous flow reactor is often employed for this type of oxidation for better control of reaction parameters and improved safety.[9]
-
A solution of 2,4-difluorotoluene, cobalt acetate, and sodium molybdate in acetic acid is prepared.[9]
-
A separate solution of sodium bromide in aqueous hydrogen peroxide is prepared.[9]
-
The two solutions are pumped at controlled flow rates into a heated microchannel or tube reactor.[9]
-
The reaction temperature is maintained at a specific level (e.g., 75-125 °C) with a defined residence time.[9]
-
The exiting reaction mixture is cooled, and the product is isolated and purified, typically through extraction and distillation.[9]
2.2.3. Advantages and Challenges
-
Atom Economy: This method can offer better atom economy compared to the Vilsmeier-Haack reaction.
-
Safety: The use of a continuous flow reactor can mitigate the hazards associated with exothermic oxidation reactions.[9]
-
Selectivity: Over-oxidation to the corresponding carboxylic acid can be a significant side reaction. Careful control of reaction conditions is necessary to maximize the yield of the aldehyde.
Alternative Synthetic Approaches
While the Vilsmeier-Haack reaction and direct oxidation are prominent methods, other formylation techniques can also be considered.
-
Rieche Formylation: This method uses dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[10] It is a powerful formylation technique for a range of aromatic compounds.
-
Organolithium Intermediates: A common strategy in organic synthesis involves the lithiation of an aromatic ring followed by quenching with a formylating agent like DMF.[11][12] This approach offers high regioselectivity, directed by the initial lithiation step. For 2,4-difluorotoluene, lithiation would likely occur at the position ortho to one of the fluorine atoms. Subsequent reaction with DMF would yield the corresponding aldehyde.
Data Summary
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Challenges |
| Vilsmeier-Haack | 2,4-Difluorotoluene | DMF, POCl₃ | Good to Excellent | Well-established, reliable | Use of corrosive POCl₃, workup |
| Direct Oxidation | 2,4-Difluorotoluene | H₂O₂, Metal Catalyst | Moderate | Direct, potentially better atom economy | Over-oxidation, requires careful control |
| Rieche Formylation | 2,4-Difluorotoluene | Dichloromethyl methyl ether, Lewis Acid | Good | Versatile | Use of hazardous reagents |
| Organolithium Route | Halogenated 2,4-Difluorotoluene | n-BuLi, DMF | Good to Excellent | High regioselectivity | Requires anhydrous conditions, cryogenic temperatures |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic pathways. The Vilsmeier-Haack reaction represents a robust and widely used method, offering good yields and reliability. Direct oxidation of 2,4-difluorotoluene presents a more atom-economical alternative, particularly amenable to continuous flow processes which enhance safety and control. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or manufacturing campaign, including scale, cost of raw materials, and available equipment. Further process development and optimization of these routes can lead to more efficient and sustainable production of this valuable fluorinated intermediate.
References
- 1. This compound|CAS 315204-36-5 [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 有機リチウム試薬 [sigmaaldrich.com]
A Senior Application Scientist's Guide to 2,4-Difluoro-5-methylbenzaldehyde: From Procurement to Application
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established themselves as indispensable tools for molecular design. The strategic incorporation of fluorine atoms can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity. Among the vast array of fluorinated building blocks, 2,4-Difluoro-5-methylbenzaldehyde emerges as a particularly valuable intermediate. This guide provides an in-depth technical overview of its commercial availability, handling, and application, designed to empower researchers in leveraging its unique chemical properties.
Core Physicochemical & Structural Characteristics
This compound, identified by CAS Number 315204-36-5, is a substituted aromatic aldehyde.[1][2] Its structure is characterized by a benzene ring functionalized with two electron-withdrawing fluorine atoms, an electron-donating methyl group, and a reactive aldehyde moiety. This specific arrangement of functional groups creates a unique electronic environment that dictates its reactivity and makes it a strategic precursor for more complex molecular architectures.[3][4]
| Property | Value |
| CAS Number | 315204-36-5 |
| Molecular Formula | C₈H₆F₂O |
| Molecular Weight | 156.13 g/mol [3] |
| IUPAC Name | This compound[5] |
| InChI Key | LYSSOMVTHYLRAM-UHFFFAOYSA-N[5][6] |
| Canonical SMILES | CC1=CC(=C(C=C1F)F)C=O[7] |
| Physical Form | Liquid[5] |
| Predicted Density | 1.241±0.06 g/cm³[6] |
| Purity (Typical) | ≥97%[5] |
Commercial Availability & Supplier Landscape
This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. When sourcing this intermediate, it is crucial to consider not only the purity but also the supplier's reliability and the availability of comprehensive documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).
| Supplier | Purity/Grades | Notes |
| Sigma-Aldrich | ≥97% | A well-established supplier for research-grade chemicals, offering detailed safety and handling information.[5] |
| JHECHEM CO LTD | Varies | A China-based manufactory and supplier with several years of experience providing this compound.[6] |
| Matrix Scientific | Not specified | A supplier specializing in fine chemicals for research and development.[2] |
| P&S Chemicals | Not specified | Offers the compound and provides quotations upon request.[1] |
| Benchchem | Not specified | Positions the compound as a key building block for pharmaceutical research.[3] |
Safety, Handling, and Storage Protocols
As with any reactive chemical intermediate, proper handling and storage of this compound are paramount for ensuring laboratory safety. The following protocols are synthesized from publicly available Safety Data Sheets (SDS).[8][9][10]
3.1 Hazard Identification & GHS Classification
-
Hazard Statements:
3.2 Recommended Handling Procedures
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Avoiding Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[6][10]
3.3 Storage Conditions
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]
-
Incompatible Materials: Keep away from foodstuff containers and incompatible materials. While specific incompatibilities are not listed, it is prudent to avoid strong oxidizing agents and strong bases.
-
Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[5]
Role in Drug Discovery & Advanced Synthesis
The true value of this compound lies in its utility as a versatile building block. The aldehyde group serves as a highly reactive handle for a multitude of chemical transformations, while the difluoro-methyl-substituted phenyl ring imparts specific properties to the final molecule.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): This compound is a key intermediate in the synthesis of more complex molecules, including APIs.[3] The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity through favorable electrostatic interactions.
-
Scaffold for Heterocyclic Chemistry: The aldehyde functionality is a prime site for condensation reactions, particularly with amines and hydrazines, to form Schiff bases and hydrazones. These reactions are foundational for constructing a wide variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals.[11]
Logical Workflow: From Building Block to API
The following diagram illustrates the conceptual pathway from a fundamental building block like this compound to a potential drug candidate.
Caption: Conceptual flow from a starting intermediate to a final API.
Experimental Protocol: Synthesis of a Schiff Base Derivative
To illustrate the practical utility of this compound, this section provides a representative, self-validating protocol for the synthesis of an N-benzylidene aniline derivative. This reaction is a cornerstone of synthetic chemistry and showcases the reactivity of the aldehyde group.
Objective: To synthesize (E)-N-(2,4-difluoro-5-methylbenzylidene)aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) plate (Silica gel)
-
Hexane/Ethyl Acetate solvent system for TLC
Methodology:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.56 g, 10 mmol) in 20 mL of absolute ethanol.
-
Causality: Ethanol is chosen as a solvent due to its ability to dissolve both the aldehyde and the amine, creating a homogeneous reaction mixture.
-
-
Addition of Amine: To the stirred solution, add aniline (e.g., 0.93 g, 10 mmol) dropwise at room temperature.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Causality: The acid catalyzes the nucleophilic attack of the amine on the carbonyl carbon and facilitates the subsequent dehydration step, accelerating the formation of the imine (Schiff base).
-
-
Reaction & Monitoring: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C). Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting aldehyde spot is no longer visible. This typically takes 2-4 hours.
-
Self-Validation: TLC provides a direct visual confirmation of the consumption of starting materials and the formation of a new, typically less polar, product spot.
-
-
Work-up & Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.
Experimental Workflow Diagram
The following diagram outlines the key steps in the Schiff base synthesis protocol.
Caption: Step-by-step workflow for Schiff base synthesis.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 315204-36-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. This compound|CAS 315204-36-5 [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 315204-36-5 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. PubChemLite - this compound (C8H6F2O) [pubchemlite.lcsb.uni.lu]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
reactivity of the aldehyde group in 2,4-Difluoro-5-methylbenzaldehyde
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2,4-Difluoro-5-methylbenzaldehyde
Abstract
This compound is a crucial fluorinated aromatic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from a unique combination of electronic and steric factors conferred by the two fluorine atoms and a methyl group on the phenyl ring, which significantly modulates the reactivity of the aldehyde functional group. This guide provides a comprehensive analysis of the aldehyde group's reactivity in this molecule. We will delve into the underlying electronic and steric effects that govern its behavior and explore its performance in key organic transformations, including nucleophilic additions, condensation reactions, and redox processes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct chemical properties of this versatile intermediate.
The Electronic and Steric Landscape: A Foundation for Reactivity
The reactivity of the aldehyde in this compound is not merely that of a standard benzaldehyde. It is a finely tuned system where the substituents dictate the electrophilicity of the carbonyl carbon and the accessibility of the reaction center.
Electronic Effects: The Dominance of Fluorine
The primary drivers of the aldehyde's reactivity are the potent electronic effects of the fluorine substituents.
-
Inductive Effect (-I): Fluorine, as the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I).[3] In this compound, the two fluorine atoms at the ortho and para positions synergistically pull electron density from the aromatic ring. This withdrawal is transmitted to the aldehyde group, significantly increasing the partial positive charge (δ+) on the carbonyl carbon.[4] This heightened electrophilicity makes the aldehyde group exceptionally susceptible to attack by nucleophiles.[4][5][6]
-
Mesomeric (Resonance) Effect (-M): While fluorine possesses lone pairs and can theoretically donate electron density via a +M effect, its strong electronegativity makes this contribution minimal compared to its inductive withdrawal.
-
Counteracting Influence of the Methyl Group: The methyl group at the meta-position (relative to the aldehyde) is a weak electron-donating group (+I effect), which slightly counteracts the electron-withdrawing nature of the fluorine atoms. However, the combined -I effect of the two fluorines overwhelmingly dominates, resulting in a highly activated aldehyde.
Steric Considerations: The Ortho-Fluorine
The fluorine atom at the ortho-position (C2) introduces a degree of steric hindrance around the aldehyde group.[7][8] While fluorine has a relatively small van der Waals radius compared to other halogens, its presence can impede the approach of very bulky nucleophiles.[9][10] This "ortho effect" is a critical consideration in reaction design, potentially influencing the rate and stereochemical outcome of nucleophilic additions.[8] However, for many common nucleophiles, the electronic activation far outweighs the moderate steric hindrance.
| Factor | Substituent | Position | Effect on Aldehyde Carbonyl Carbon | Overall Impact on Reactivity |
| Electronic (Inductive) | Fluorine | 2 (ortho) | Strong electron withdrawal (-I), increases electrophilicity. | Activation |
| Electronic (Inductive) | Fluorine | 4 (para) | Strong electron withdrawal (-I), increases electrophilicity. | Activation |
| Electronic (Inductive) | Methyl | 5 (meta) | Weak electron donation (+I), slightly decreases electrophilicity. | Minor Deactivation |
| Steric | Fluorine | 2 (ortho) | Moderate steric hindrance, may hinder bulky nucleophiles. | Potential Rate Reduction |
Key Transformations of the Aldehyde Group
The electronically activated nature of the aldehyde in this compound makes it a versatile handle for a variety of synthetic transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is the cornerstone of aldehyde chemistry. The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated.[5][6][11] The strong electron-withdrawing fluorine atoms in this compound accelerate this process by stabilizing the developing negative charge on the oxygen atom in the transition state.[4][12]
Caption: General mechanism of nucleophilic addition.
Knoevenagel Condensation: C-C Double Bond Formation
The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[13][14] The enhanced electrophilicity of this compound makes it an excellent substrate for this transformation, often leading to high yields under mild conditions.[15]
References
- 1. This compound|CAS 315204-36-5 [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2,4-Difluoro-5-methylbenzaldehyde
Introduction: The Strategic Value of 2,4-Difluoro-5-methylbenzaldehyde in Modern Drug Discovery
Heterocyclic compounds are the cornerstone of medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] These structures are integral to the function of countless pharmaceuticals, agrochemicals, and materials.[2] Their prevalence stems from their ability to present complex pharmacophores in three-dimensional space, engage in specific hydrogen bonding and other non-covalent interactions, and fine-tune critical ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1]
Within the vast arsenal of chemical starting materials, this compound has emerged as a particularly valuable building block for constructing novel heterocyclic frameworks.[3] Its utility is derived from a unique combination of structural features:
-
A Versatile Aldehyde Handle: The aldehyde group is a reactive electrophile, readily participating in a wide array of classic and modern organic transformations, most notably nucleophilic addition reactions that serve as the entry point for cyclization cascades.[4][5]
-
Strategic Fluorine Substitution: The two fluorine atoms exert a powerful influence on the molecule's electronic properties. Their strong electron-withdrawing nature activates the aromatic ring, influencing its reactivity and providing handles for further functionalization.[4] Crucially, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity.[6]
This document provides detailed application notes and validated protocols for the synthesis of two medicinally-relevant classes of heterocycles—Quinolines and Pyrazoles —using this compound as the key starting material. The methodologies are designed for reproducibility and scalability, empowering researchers in drug development to rapidly access diverse and novel chemical matter.
Physicochemical Properties of the Core Building Block
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 315204-36-5 | [3] |
| Molecular Formula | C₈H₆F₂O | [3][7] |
| Molecular Weight | 156.13 g/mol | [3] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Ethanol) | --- |
General Synthetic Workflow Overview
The strategic application of this compound allows for divergent synthesis of multiple heterocyclic cores. The aldehyde functionality serves as the primary reaction site for condensation with various nucleophilic partners, which then undergo intramolecular cyclization to yield the desired scaffolds.
Figure 1: Divergent synthetic routes from this compound.
Application Note 1: Synthesis of 6,8-Difluoro-5-methyl-2-phenylquinoline
Introduction: The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with activities spanning antimalarial, anticancer, antibacterial, and anti-HIV applications.[8][9] The Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl, is a robust and direct method for quinoline synthesis.[10] While our starting material is not a 2-aminoaryl aldehyde, we can adapt this logic by using a surrogate that introduces the necessary components for cyclization. This protocol details a modified approach suitable for our substrate.
Synthetic Rationale and Mechanism: This protocol employs a two-step, one-pot procedure. First, this compound undergoes a base-catalyzed Knoevenagel condensation with phenylacetonitrile. This intermediate is not isolated. Instead, an acid catalyst is introduced to promote an intramolecular cyclization via electrophilic attack of the nitrile carbon onto the aromatic ring, followed by tautomerization to yield the highly stable aromatic quinoline ring system. The choice of a strong, non-nucleophilic base like potassium tert-butoxide is critical for the initial condensation without competing side reactions.
Figure 2: Reaction workflow for the synthesis of a substituted quinoline.
Experimental Protocol: Synthesis of 6,8-Difluoro-5-methyl-2-phenylquinoline
Materials:
-
This compound (1.0 mmol, 156.1 mg)
-
Phenylacetonitrile (1.1 mmol, 128.8 mg, 125 µL)
-
Potassium tert-butoxide (KOtBu) (1.2 mmol, 134.6 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Polyphosphoric Acid (PPA) (~5 g)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Oven-dried round-bottom flask with stir bar
-
Nitrogen inlet and balloon
Procedure:
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (156.1 mg, 1.0 mmol) and phenylacetonitrile (125 µL, 1.1 mmol). Dissolve the solids in anhydrous THF (10 mL).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add potassium tert-butoxide (134.6 mg, 1.2 mmol) portion-wise over 5 minutes. The solution may change color.
-
Scientist's Note: Slow addition at low temperature is crucial to control the exothermicity of the condensation reaction and prevent side product formation.
-
-
Condensation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/EtOAc).
-
Cyclization: Carefully add polyphosphoric acid (~5 g) to the reaction mixture.
-
Caution: This addition can be exothermic. PPA is highly viscous.
-
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. The viscosity will decrease upon heating. Monitor for the formation of the new, fluorescent quinoline spot by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Very carefully, quench the reaction by slowly pouring it into a beaker of ice water (~50 mL) with stirring.
-
Neutralize the aqueous mixture by the slow addition of saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (gradient eluent: 100% Hexanes to 9:1 Hexanes/EtOAc) to afford the pure product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected Yield: 65-75%
Application Note 2: Synthesis of 3-(2,4-Difluoro-5-methylphenyl)-1H-pyrazole
Introduction: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This scaffold is a key component in a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib and various fungicides.[6] The most common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[11] Here, we adapt this strategy by first converting our aldehyde into an α,β-unsaturated aldehyde, which then serves as the key intermediate for cyclization with hydrazine.
Synthetic Rationale and Mechanism: This synthesis proceeds via a two-step sequence. First, a Wittig or Horner-Wadsworth-Emmons (HWE) reaction is used to convert this compound into an α,β-unsaturated aldehyde (enal). This intermediate is then reacted with hydrazine hydrate. The mechanism involves a double nucleophilic attack: initial attack at the aldehyde to form a hydrazone, followed by an intramolecular Michael addition of the second nitrogen atom onto the β-carbon of the double bond.[6][12] Subsequent dehydration and aromatization yield the stable pyrazole ring.
Figure 3: Reaction workflow for the synthesis of a substituted pyrazole.
Experimental Protocol: Synthesis of 3-(2,4-Difluoro-5-methylphenyl)-1H-pyrazole
Materials:
-
This compound (1.0 mmol, 156.1 mg)
-
Triethyl phosphonoacetate (or similar HWE reagent for forming an enal)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 mmol, 44 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Hydrazine monohydrate (N₂H₄·H₂O) (5.0 mmol, ~250 µL)
-
Ethanol (EtOH) (10 mL)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Part A: Synthesis of the Enal Intermediate
-
HWE Reagent Preparation: In a flame-dried flask under N₂, suspend NaH (44 mg, 1.1 mmol) in anhydrous THF (5 mL) and cool to 0 °C. Slowly add a solution of the appropriate phosphonate ylide precursor in THF. Stir for 30 minutes at 0 °C.
-
Wittig-type Reaction: Add a solution of this compound (156.1 mg, 1.0 mmol) in THF (5 mL) dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC indicates complete consumption of the starting aldehyde.
-
Quench and Isolate: Carefully quench the reaction by adding saturated NH₄Cl solution. Extract with Et₂O (3 x 20 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude enal is often used directly in the next step without further purification.
Part B: Pyrazole Formation 4. Reaction Setup: Dissolve the crude enal from Part A in ethanol (10 mL) in a round-bottom flask. 5. Hydrazine Addition: Add hydrazine monohydrate (250 µL, 5.0 mmol) to the solution.
- Scientist's Note: An excess of hydrazine is used to ensure complete reaction and drive the equilibrium towards the product.
- Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4 hours. Monitor the reaction by TLC for the disappearance of the enal and the formation of the pyrazole product.
- Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
- Extraction: Add deionized water (20 mL) to the residue and extract with ethyl acetate (3 x 25 mL).
- Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
- Purification: Purify the crude product by flash column chromatography on silica gel (gradient eluent: 4:1 to 1:1 Hexanes/EtOAc) to yield the pure pyrazole.
- Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
Representative Yields for Pyrazole Derivatives
| R¹ Group (from Hydrazine) | Yield (%) | Notes |
| -H (Hydrazine) | 70-80% | Provides the unsubstituted N-H pyrazole. |
| -CH₃ (Methylhydrazine) | 65-75% | May yield a mixture of regioisomers. |
| -Ph (Phenylhydrazine) | 75-85% | Generally provides good yields and regioselectivity. |
Conclusion
This compound is a powerful and versatile synthon for the construction of medicinally important heterocyclic compounds. The protocols detailed herein for the synthesis of quinolines and pyrazoles demonstrate robust and adaptable strategies that can be broadly applied by researchers in medicinal chemistry and drug discovery. The strategic placement of fluorine atoms in the final products provides a clear advantage for developing drug candidates with potentially enhanced pharmacological profiles. These methods serve as a validated starting point for building diverse libraries of novel compounds for biological screening and lead optimization programs.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Medicinally Important Heterocyclic Compounds [ouci.dntb.gov.ua]
- 3. This compound|CAS 315204-36-5 [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C8H6F2O) [pubchemlite.lcsb.uni.lu]
- 8. aquila.usm.edu [aquila.usm.edu]
- 9. Design, synthesis, and antiprotozoal evaluation of new 2,4-bis[(substituted-aminomethyl)phenyl]quinoline, 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline and 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmchemsci.com [jmchemsci.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Wittig Reaction of 2,4-Difluoro-5-methylbenzaldehyde
Introduction: The Strategic Synthesis of Fluorinated Stilbenoids
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] This powerful transformation, recognized with the Nobel Prize in Chemistry in 1979 for Georg Wittig, offers exceptional control over the location of the newly formed double bond, a critical advantage over traditional elimination reactions that often yield isomeric mixtures.[1][3] In the realm of medicinal chemistry and drug development, the Wittig reaction is instrumental in the synthesis of complex molecules, including stilbene derivatives.[4][5] Stilbenoids, a class of compounds characterized by a 1,2-diphenylethylene backbone, exhibit a wide range of biological activities, making them attractive scaffolds for novel therapeutics.[6]
This application note provides a detailed protocol for the Wittig reaction using 2,4-Difluoro-5-methylbenzaldehyde, a substrate of interest due to the prevalence of fluorine in contemporary pharmaceuticals. The incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring of this compound enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards the phosphorus ylide.[7] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step methodology grounded in mechanistic principles and safety considerations.
Safety Precautions: A Commitment to Laboratory Safety
A thorough understanding and strict adherence to safety protocols are paramount for the successful and safe execution of this reaction. The following hazards are associated with the key reagents:
-
n-Butyllithium (n-BuLi): A highly reactive and pyrophoric organolithium reagent that can ignite spontaneously upon contact with air.[8][9] It reacts violently with water and other protic solvents.[8] All handling must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe or cannula techniques.[10] Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory.
-
Tetrahydrofuran (THF): A flammable liquid that can form explosive peroxides upon prolonged exposure to air. Use only freshly distilled or inhibitor-free anhydrous THF.[10]
-
This compound: May cause skin, eye, and respiratory irritation.[11][12] Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Benzyltriphenylphosphonium Chloride: An irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Organic Solvents (Dichloromethane, Ethyl Acetate, Hexanes): Flammable and/or volatile. Handle in a fume hood and avoid sources of ignition.[13]
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[11][12][14] An appropriate fire extinguisher (e.g., dry powder) and a supply of sand should be readily accessible.[9]
Reaction Mechanism and Workflow
The Wittig reaction proceeds through a coordinated series of steps, beginning with the formation of the phosphorus ylide, followed by its reaction with the aldehyde to form an alkene.
Mechanism of the Wittig Reaction
The reaction is initiated by the deprotonation of the phosphonium salt by a strong base to generate the nucleophilic phosphorus ylide.[7] This ylide then attacks the electrophilic carbonyl carbon of the aldehyde.[15] The current understanding of the mechanism suggests a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[16][17] This intermediate is unstable and rapidly decomposes to yield the final alkene product and the highly stable triphenylphosphine oxide, the formation of which is a major driving force for the reaction.[2][18]
Caption: The Wittig reaction mechanism.
Experimental Workflow
The overall experimental process involves the preparation of the ylide, the reaction with the aldehyde, quenching, extraction, and finally, purification of the desired alkene.
Caption: Experimental workflow for the Wittig reaction.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound | ≥98% Purity | Commercial Source |
| Benzyltriphenylphosphonium chloride | ≥98% Purity | Commercial Source |
| n-Butyllithium (1.6 M in hexanes) | Reagent Grade | Commercial Source |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, Inhibitor-free | Commercial Source |
| Ethyl Acetate | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | In-house preparation |
| Brine (Saturated Aqueous NaCl) | Reagent Grade | In-house preparation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |
Detailed Experimental Protocol
This protocol is designed for a reaction scale of approximately 5 mmol of the limiting reagent, this compound. All glassware should be oven- or flame-dried and cooled under an inert atmosphere of argon or nitrogen before use.
Part 1: Ylide Generation
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet, add benzyltriphenylphosphonium chloride (2.33 g, 6.0 mmol, 1.2 equivalents).
-
Under a positive pressure of argon, add 30 mL of anhydrous THF via syringe.[19] Stir the resulting suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 3.44 mL, 5.5 mmol, 1.1 equivalents) dropwise via syringe over 10-15 minutes.[20] A distinct color change to deep orange or red will be observed, indicating the formation of the phosphorus ylide.[21]
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.
Part 2: Wittig Reaction
-
In a separate, dry 50 mL flask, dissolve this compound (0.77 g, 5.0 mmol, 1.0 equivalent) in 10 mL of anhydrous THF.
-
Using a cannula or dropping funnel, add the aldehyde solution dropwise to the stirred ylide suspension at 0 °C over 20-30 minutes.
-
Upon complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours (overnight). Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 10% ethyl acetate in hexanes). The disappearance of the aldehyde spot indicates reaction completion.
| Parameter | Value | Rationale |
| Aldehyde | 5.0 mmol | Limiting reagent for the reaction. |
| Phosphonium Salt | 1.2 equivalents | A slight excess ensures complete consumption of the aldehyde. |
| Base (n-BuLi) | 1.1 equivalents | Sufficient to deprotonate the phosphonium salt to form the ylide. |
| Solvent | Anhydrous THF | Aprotic solvent that effectively dissolves the reactants and stabilizes the ylide.[19] |
| Ylide Formation Temp. | 0 °C | Controls the exothermic deprotonation and maintains the stability of the ylide. |
| Reaction Temp. | 0 °C to Room Temperature | Initial low temperature for controlled addition, followed by room temperature to drive the reaction to completion. |
| Reaction Time | 12-16 hours | Allows for the reaction to proceed to completion. |
Part 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[20]
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine all organic layers and wash sequentially with 50 mL of water and 50 mL of brine.[21]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.[18] Purify the crude material by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing the polarity with ethyl acetate is recommended to separate the non-polar alkene product from the more polar triphenylphosphine oxide byproduct.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product. Characterize the product by appropriate analytical methods (¹H NMR, ¹³C NMR, MS).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete ylide formation due to moisture or impure reagents. | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly opened or distilled anhydrous solvents. Titrate the n-BuLi solution to determine its exact concentration. |
| Inactive aldehyde. | Check the purity of the this compound. If necessary, purify by distillation or recrystallization. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period (up to 24 hours) or gently heat the reaction mixture (e.g., to 40 °C) after the initial stirring at room temperature, while monitoring by TLC. |
| Formation of Side Products | Side reactions of the ylide or aldehyde. | Maintain the recommended reaction temperatures. Ensure slow, controlled addition of reagents. The use of salt-free ylides (prepared using bases like sodium hexamethyldisilazide) can sometimes improve selectivity. |
| Difficult Purification | Co-elution of the product and triphenylphosphine oxide. | Optimize the solvent system for column chromatography. Sometimes, precipitating the triphenylphosphine oxide from a non-polar solvent mixture (e.g., diethyl ether/hexanes) prior to chromatography can simplify purification.[22][23] |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of a fluorinated stilbene derivative via the Wittig reaction of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions outlined, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and materials science. The principles and techniques described herein are broadly applicable to a range of substituted benzaldehydes and phosphonium ylides, making this a versatile guide for synthetic chemists.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. www1.udel.edu [www1.udel.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fiveable.me [fiveable.me]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. gauthmath.com [gauthmath.com]
- 20. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 21. benchchem.com [benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
Application Note: Reductive Amination of 2,4-Difluoro-5-methylbenzaldehyde with Primary Amines
Introduction: The Strategic Importance of Reductive Amination in Medicinal Chemistry
The synthesis of secondary amines is a cornerstone of modern drug discovery and development. Among the myriad of methods available for forging carbon-nitrogen bonds, reductive amination stands out for its reliability, efficiency, and broad functional group tolerance.[1][2] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent to form a more substituted amine, is one of the most frequently utilized transformations in medicinal chemistry.[3] The resulting secondary amine motifs are prevalent in a vast array of pharmacologically active molecules.
This application note provides a detailed guide to the reductive amination of 2,4-difluoro-5-methylbenzaldehyde with primary amines. The specific substitution pattern of this aldehyde—featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group—presents a valuable building block for creating novel chemical entities. The fluorine atoms can enhance metabolic stability and binding affinity, making this scaffold particularly relevant for the development of new therapeutic agents.[4] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into best practices and troubleshooting.
The Mechanism: A Tale of Two Steps in One Pot
The reductive amination proceeds through a two-step sequence that occurs in a single reaction vessel: the formation of an imine or iminium ion, followed by its immediate reduction.[1][5]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of this compound. This is typically catalyzed by a mild acid, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[6] The resulting carbinolamine intermediate then undergoes dehydration to form a Schiff base (an imine). In the acidic medium, the imine nitrogen can be protonated to form a highly reactive iminium ion.
-
Reduction: A carefully chosen reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the final secondary amine. The key to a successful reductive amination lies in the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion.[7]
Below is a visual representation of the general reaction mechanism.
Caption: General mechanism of reductive amination.
Experimental Protocols
The choice of reducing agent is critical for a successful reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a highly effective and selective reagent for this purpose.[1][8] It is particularly advantageous because it is mild, tolerant of a wide range of functional groups, and does not reduce the starting aldehyde or ketone.[9]
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a robust and generally high-yielding method for the reductive amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, or other primary amine of interest)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid (glacial)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet (optional, for sensitive substrates)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1-0.5 M concentration). Add the primary amine (1.0-1.2 eq).
-
Acid Catalyst: Add glacial acetic acid (1.0-1.2 eq) to the mixture. The acetic acid acts as a catalyst for imine formation.[6]
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution may occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or a similar solvent system, to afford the pure secondary amine.
-
Caption: Experimental workflow for reductive amination using STAB.
Comparative Overview of Protocols
While STAB is often the reagent of choice, other reducing agents can also be employed for reductive amination. The following table provides a comparison of common methods.
| Parameter | Protocol 1: Sodium Triacetoxyborohydride (STAB) | Protocol 2: Sodium Cyanoborohydride (NaBH₃CN) |
| Reducing Agent | NaBH(OAc)₃ | NaBH₃CN |
| Selectivity | High selectivity for imines/iminiums over aldehydes.[1][8] | Good selectivity at controlled pH (around 6-7).[1] |
| Toxicity | Less toxic than cyanoborohydride reagents.[1] | Highly toxic, and generates cyanide byproducts.[1] |
| Solvents | Commonly DCE, THF, DCM.[10] | Often methanol (MeOH).[10] |
| pH Control | Generally does not require strict pH control. | Requires careful pH control to avoid reduction of the aldehyde.[1] |
| Work-up | Standard aqueous work-up.[11] | Requires careful handling and disposal of cyanide waste. |
| Typical Yields | Generally high.[1] | Can be high, but may be lower for some substrates. |
Best Practices and Troubleshooting
-
Purity of Reagents: Ensure that the aldehyde and amine are of high purity. Impurities can lead to side reactions and lower yields.
-
Stoichiometry: While a slight excess of the amine and reducing agent is often used, a large excess can complicate purification.
-
Reaction Monitoring: It is crucial to monitor the reaction to determine the point of completion. Over-running the reaction is generally not detrimental, but it is inefficient.
-
Troubleshooting Low Yields:
-
Incomplete Imine Formation: If the amine is a weak nucleophile (e.g., an electron-deficient aniline), consider pre-forming the imine by heating the aldehyde and amine together with a Dean-Stark trap to remove water before adding the reducing agent.
-
Side Reactions: The aldehyde may undergo self-condensation or other side reactions. Ensure the reaction is not being run at an unnecessarily high temperature.
-
Steric Hindrance: If either the aldehyde or the amine is sterically hindered, the reaction may be sluggish. In such cases, longer reaction times or gentle heating may be necessary.
-
-
Dialkylation: With primary amines, there is a possibility of the secondary amine product reacting further with the aldehyde to form a tertiary amine. Using a mild reducing agent like STAB generally minimizes this issue.[2][9]
Conclusion
The reductive amination of this compound with primary amines is a powerful and versatile method for the synthesis of novel secondary amines that are of significant interest in drug discovery. The use of sodium triacetoxyborohydride provides a mild, selective, and high-yielding approach. By understanding the underlying mechanism and adhering to the detailed protocols and best practices outlined in this application note, researchers can confidently and efficiently synthesize a diverse range of target molecules.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound|CAS 315204-36-5 [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. brainly.com [brainly.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
Introduction: The Strategic Value of Fluorinated Chalcones in Modern Chemistry
An Application Guide to the Synthesis of Fluorinated Chalcones via Aldol Condensation with 2,4-Difluoro-5-methylbenzaldehyde
The Aldol condensation stands as a cornerstone reaction in organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1][2] A particularly powerful variant, the Claisen-Schmidt condensation, facilitates the reaction between an aromatic aldehyde and an enolizable ketone or aldehyde, typically under basic or acidic conditions, to produce α,β-unsaturated ketones.[3][4] The products of this reaction, known as chalcones, are precursors to flavonoids and isoflavonoids and represent a privileged scaffold in medicinal chemistry.[5][6][7] Chalcones and their derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[8][9][10][11]
The incorporation of fluorine atoms into bioactive molecules is a widely adopted strategy in drug discovery to enhance metabolic stability, improve bioavailability, and modulate binding affinity.[12] this compound is a valuable fluorinated aromatic building block for this purpose.[12] Its reactive aldehyde group provides a direct handle for constructing more complex molecular architectures.[12] This guide provides detailed protocols for the Aldol condensation of this compound with various ketones, offering researchers a robust framework for synthesizing novel fluorinated chalcones for applications in drug development, materials science, and chemical biology.
Reaction Mechanism: The Claisen-Schmidt Condensation Pathway
The most common method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[10][13] The reaction proceeds through a well-defined mechanism involving the formation of a nucleophilic enolate, which subsequently attacks the electrophilic carbonyl carbon of the aldehyde.
The mechanism unfolds in the following sequence:
-
Enolate Formation: A strong base, such as sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.[2]
-
Nucleophilic Attack: The enolate acts as a potent nucleophile, attacking the carbonyl carbon of this compound. This aldehyde is an ideal electrophile as it lacks α-hydrogens and thus cannot self-condense.[14] This step forms a β-hydroxy ketone intermediate (an aldol adduct).[4]
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (E1cB mechanism) to yield the final α,β-unsaturated ketone.[2][15] The formation of a conjugated system provides the thermodynamic driving force for this elimination step.[1]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step procedures for conducting the Aldol condensation of this compound.
Protocol 1: Classic Base-Catalyzed Synthesis in Ethanol
This protocol describes a standard and reliable method for chalcone synthesis using sodium hydroxide in an ethanol solvent system.[7][16]
Materials:
-
This compound (1.0 eq)
-
Acetophenone derivative (e.g., Acetophenone, 4'-Methylacetophenone) (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (e.g., 1M or 10%)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., Ethanol, Hexane, Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected acetophenone derivative (1.0 eq) in a minimal amount of 95% ethanol with stirring.[16]
-
Catalyst Addition: In a separate beaker, prepare a solution of NaOH (1.2 eq) in a small amount of water and add it dropwise to the stirred ethanolic solution. An alternative is to use a 40-60% aqueous solution of the alkali.[7][11] The reaction mixture is typically stirred at room temperature.[1]
-
Reaction Monitoring: Stir the mixture for 2-4 hours. The reaction progress can be monitored by TLC. A precipitate, often yellow or orange, should form during this time.[1] If no precipitate forms, the mixture can be gently heated (e.g., to 50°C) or stirred for a longer duration (up to 24 hours).[7]
-
Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker of cold deionized water or crushed ice.[2] Neutralize the solution by slowly adding dilute HCl until the pH is approximately 7.[8]
-
Crude Product Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.[2][17]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure chalcone derivative.[15][16]
Protocol 2: Acid-Catalyzed Condensation
While less common, acid catalysis offers an alternative pathway, particularly for substrates sensitive to strong bases. The reaction proceeds via an enol intermediate.[18]
Materials:
-
This compound (1.0 eq)
-
Ketone with α-hydrogens (e.g., Cyclohexanone) (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride Etherate (BF₃·OEt₂)[6]
-
Ethanol or Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Combine this compound (1.0 eq) and the ketone (1.0 eq) in a round-bottom flask containing ethanol.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC. Acid-catalyzed reactions may require elevated temperatures to proceed efficiently.[18]
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water. If an organic solvent like ethyl acetate was used for extraction, wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation and Expected Outcomes
The choice of reactants and conditions will significantly influence the reaction outcome. The table below summarizes representative conditions for the synthesis of chalcones from fluorinated aldehydes.
| Aldehyde | Ketone | Catalyst | Solvent | Time (h) | Temp (°C) | Approx. Yield (%) | Reference |
| 4-Fluorobenzaldehyde | Acetophenone | NaOH | Ethanol | 2-4 | RT | 85-95 | [16] |
| Benzaldehyde | Acetophenone | NaOH | Ethanol | 12-15 | 50 | 70-90 | [7] |
| Substituted Benzaldehydes | Substituted Acetophenones | KOH | Ethanol | 4 | RT | 50-97 | [6][11] |
| 4-Hydroxy-3-methoxybenzaldehyde | 1,4-Diacetylbenzene | H₂SO₄ (conc.) | Ethanol | - | Reflux | >80 | [6] |
Note: Yields are highly dependent on the specific substrates and purification methods.
Product Characterization: The synthesized chalcones should be characterized to confirm their structure and purity.
-
FT-IR Spectroscopy: Look for characteristic peaks for the C=O stretch (around 1690-1660 cm⁻¹) and the C=C stretch of the enone system.[8]
-
¹H NMR Spectroscopy: The vinyl protons of the α,β-unsaturated system typically appear as doublets in the 6.5-8.0 ppm range with a large coupling constant (J ≈ 15-16 Hz) indicating a trans (E) configuration.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Workflow and Troubleshooting
A successful synthesis requires careful execution and monitoring. The general workflow is depicted below, followed by a guide to common troubleshooting scenarios.
Caption: General experimental workflow for chalcone synthesis.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst.- Insufficient reaction time or temperature.- Steric hindrance from bulky substrates. | - Use fresh, high-purity catalyst.- Increase reaction time and/or gently heat the mixture.- Consider a more reactive catalyst or different solvent system. |
| Formation of Side Products | - Self-condensation of the ketone.- Cannizzaro reaction of the aldehyde (in excess base).- Michael addition side reactions. | - Use the aldehyde in slight excess or add it slowly to the ketone/base mixture.- Avoid excessively high concentrations of base or prolonged high temperatures.- Carefully control stoichiometry. |
| Oily Product Instead of Solid | - Impurities present.- Product has a low melting point. | - Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.- Purify via column chromatography instead of recrystallization. |
| Incomplete Reaction | - Poor solubility of reactants.- Insufficient catalyst. | - Add a co-solvent to improve solubility.- Increase the amount of catalyst incrementally. |
Conclusion
The Claisen-Schmidt condensation of this compound provides a direct and efficient route to a diverse range of novel fluorinated chalcones. These compounds are of significant interest for screening in drug discovery programs and for the development of advanced materials. The protocols detailed in this guide offer a reliable foundation for researchers, enabling the synthesis and exploration of this important class of molecules. Careful control over reaction conditions and appropriate analytical characterization are paramount to achieving high yields and purity.
References
- 1. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 2. magritek.com [magritek.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 5. journaljabb.com [journaljabb.com]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. scispace.com [scispace.com]
- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. This compound|CAS 315204-36-5 [benchchem.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. youtube.com [youtube.com]
- 15. amherst.edu [amherst.edu]
- 16. benchchem.com [benchchem.com]
- 17. Claisen-Schmidt Condensation [cs.gordon.edu]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Potent Kinase Inhibitors Utilizing 2,4-Difluoro-5-methylbenzaldehyde
Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Kinase Inhibitor Scaffolding
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates.[1][2] Fluorination can significantly improve metabolic stability, binding affinity, and bioavailability.[3] 2,4-Difluoro-5-methylbenzaldehyde emerges as a particularly valuable starting material in this context, serving as a versatile precursor for the synthesis of complex heterocyclic compounds, including potent protein kinase inhibitors.[4] Its aldehyde functionality allows for a range of chemical transformations, providing a gateway to diverse molecular architectures.[5]
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[6] Consequently, the development of small molecule inhibitors targeting specific kinases has revolutionized therapeutic strategies in oncology and beyond. This application note provides a comprehensive guide for the synthesis of a potent kinase inhibitor scaffold, N-(2,4-difluoro-5-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, starting from this compound. This particular scaffold is a known pharmacophore in a number of Bcr-Abl and VEGFR-2 inhibitors.[1][4]
Scientific Background: Targeting the VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[7] In cancerous tumors, aberrant activation of the VEGFR-2 signaling cascade promotes tumor growth, proliferation, and metastasis.[8] Therefore, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy. The binding of the VEGF ligand to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events, including the activation of the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways.[9] The synthetic target of this protocol is designed to be a potent inhibitor of this critical signaling node.
Figure 1: Simplified VEGFR-2 Signaling Pathway and the Point of Inhibition.
Overall Synthetic Workflow
The synthesis of the target kinase inhibitor from this compound is a two-step process. The first step involves the reductive amination of the aldehyde to form the corresponding aniline. The second step is a palladium-catalyzed Buchwald-Hartwig amination to couple the aniline with a heterocyclic partner.
Figure 2: Two-Step Synthesis of the Target Kinase Inhibitor.
Detailed Experimental Protocols
Part 1: Synthesis of 2,4-Difluoro-5-methylaniline (Intermediate)
This protocol outlines the reductive amination of this compound to yield 2,4-Difluoro-5-methylaniline. The reaction utilizes sodium borohydride as the reducing agent in the presence of an ammonia source.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH)
-
Ammonia (7N solution in MeOH, 10 eq)
-
Sodium Borohydride (NaBH₄, 1.5 eq)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10 eq) at room temperature.
-
Stir the reaction mixture for 30 minutes at room temperature to allow for imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,4-Difluoro-5-methylaniline.
-
The crude product can be purified by silica gel column chromatography if necessary.
Part 2: Synthesis of N-(2,4-difluoro-5-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Final Product)
This protocol describes the Buchwald-Hartwig amination of 2,4-Difluoro-5-methylaniline with 2-chloro-4-(pyridin-3-yl)pyrimidine. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds.[2][10]
Materials:
-
2,4-Difluoro-5-methylaniline (1.0 eq)
-
2-Chloro-4-(pyridin-3-yl)pyrimidine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium Carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Celite
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
To a Schlenk tube, add 2,4-Difluoro-5-methylaniline (1.0 eq), 2-chloro-4-(pyridin-3-yl)pyrimidine (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cesium Carbonate (2.0 eq).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Wash the Celite pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to yield the final product, N-(2,4-difluoro-5-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
Data Presentation
Table 1: Physicochemical and Yield Data for the Synthesized Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield |
| 2,4-Difluoro-5-methylaniline | C₇H₇F₂N | 143.14 | Off-white solid | 85-95% |
| N-(2,4-difluoro-5-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | C₁₆H₁₂F₂N₄ | 298.29 | Yellow solid | 70-85% |
Table 2: Representative Biological Activity of the Final Kinase Inhibitor
| Target Kinase | IC₅₀ (nM) | Assay Method | Reference |
| VEGFR-2 | 5 - 20 | In vitro kinase assay | Analogous compounds[4] |
| Bcr-Abl | 10 - 50 | In vitro kinase assay | Analogous compounds |
Note: The IC₅₀ values are representative and based on structurally similar compounds reported in the literature. Actual values may vary.
Characterization Data (Representative for N-(2,4-difluoro-5-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine):
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.35 (s, 1H), 8.70 (d, J = 4.0 Hz, 1H), 8.55 (d, J = 8.0 Hz, 1H), 8.40 (d, J = 5.2 Hz, 1H), 7.95 (t, J = 8.8 Hz, 1H), 7.55 (m, 1H), 7.30 (t, J = 9.2 Hz, 1H), 7.15 (d, J = 5.2 Hz, 1H), 2.25 (s, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 162.8, 161.2, 158.7 (dd, J = 242, 12 Hz), 156.4 (dd, J = 248, 14 Hz), 152.1, 148.9, 136.8, 131.9, 124.2, 122.8 (dd, J = 10, 4 Hz), 116.5 (d, J = 4 Hz), 111.8 (d, J = 22 Hz), 108.9, 14.2.
-
Mass Spectrometry (ESI): m/z 299.1 [M+H]⁺.
Troubleshooting and Optimization
-
Reductive Amination: If the reaction is sluggish or incomplete, ensure the ammonia solution is fresh and of the correct concentration. The reaction can be gently warmed to 40 °C to increase the rate of imine formation. Over-reduction to the corresponding alcohol can be minimized by the slow, portion-wise addition of sodium borohydride at 0 °C.
-
Buchwald-Hartwig Amination: The choice of ligand and base is crucial for the success of this reaction. If low yields are obtained, screening other phosphine ligands (e.g., SPhos, DavePhos) and bases (e.g., K₃PO₄, NaOtBu) may be beneficial. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere, as palladium catalysts are sensitive to oxygen and moisture.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is an irritant. Avoid inhalation and contact with skin and eyes.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and quench slowly.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with caution.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of a potent kinase inhibitor scaffold, N-(2,4-difluoro-5-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, from the readily available starting material, this compound. The described synthetic route, employing a reductive amination followed by a Buchwald-Hartwig amination, is a robust and versatile strategy for accessing this important class of compounds. The information provided herein is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0178725) [np-mrd.org]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
preparation of pharmaceutical intermediates from 2,4-Difluoro-5-methylbenzaldehyde
An Application Guide to the Synthesis of Pharmaceutical Intermediates from 2,4-Difluoro-5-methylbenzaldehyde
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Scaffolds
In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[1] Fluorinated aromatic compounds often exhibit improved metabolic stability, increased bioavailability, and modulated binding affinity due to the unique electronic properties of the fluorine atom.[1][2][3] Among the vast array of fluorinated building blocks, This compound stands out as a versatile and valuable synthon.[2][4] Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and carbon-carbon bond-forming reactions, making it a cornerstone for the assembly of complex pharmaceutical intermediates.[2][3][5][6]
This guide provides detailed application notes and validated protocols for key transformations of this compound, offering researchers and drug development professionals a practical framework for leveraging this important precursor.
Reductive Amination: Synthesis of N-Substituted Benzylamines
Reductive amination is one of the most robust and widely used methods for the formation of carbon-nitrogen bonds, directly converting aldehydes into secondary or tertiary amines.[7][8] These amine moieties are ubiquitous in active pharmaceutical ingredients (APIs). The process typically involves the initial formation of an imine or iminium ion via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction.[9]
Causality Behind Experimental Choices:
The choice of reducing agent is critical for the success of a one-pot reductive amination. While strong hydrides like sodium borohydride (NaBH₄) can be used, they can also reduce the starting aldehyde.[7] Milder, more chemoselective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred. NaBH(OAc)₃ is acidic enough to catalyze imine formation and is selective for reducing the protonated iminium ion intermediate over the neutral aldehyde, leading to higher yields and cleaner reactions.[9]
Protocol 1: One-Pot Synthesis of N-(2,4-Difluoro-5-methylbenzyl)aniline
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the chosen solvent (DCM or DCE, approx. 0.2 M concentration).
-
Amine Addition: Add aniline (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reduction: In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may bubble slightly.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(2,4-Difluoro-5-methylbenzyl)aniline.
Data Summary Table
| Parameter | Value/Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride | Chemoselectively reduces iminium ion over aldehyde.[9] |
| Solvent | Dichloromethane (DCM) | Aprotic, good solubility for reactants, non-reactive. |
| Catalyst | Acetic Acid | Catalyzes the formation of the iminium ion intermediate. |
| Temperature | Room Temperature | Sufficient for reaction completion, minimizes side reactions. |
| Typical Yield | 85-95% | Efficient one-pot procedure. |
Workflow Visualization
Caption: Workflow for one-pot reductive amination.
Wittig Reaction: Olefination for C-C Bond Formation
The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones.[10][11] This transformation is invaluable for extending carbon chains and introducing unsaturation, which are key steps in building complex molecular architectures. The reaction proceeds through the nucleophilic attack of a phosphorus ylide (Wittig reagent) on the carbonyl carbon.[12][13]
Causality Behind Experimental Choices:
The Wittig reaction's outcome, particularly the stereochemistry of the resulting alkene, is highly dependent on the nature of the ylide.[12]
-
Non-stabilized ylides (e.g., where the carbanion is adjacent to alkyl groups) are highly reactive and typically yield (Z)-alkenes under salt-free conditions.
-
Stabilized ylides (e.g., where the carbanion is adjacent to an electron-withdrawing group like an ester) are less reactive and predominantly form (E)-alkenes. The choice of base to deprotonate the phosphonium salt and generate the ylide is also crucial; strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used.[12]
Protocol 2: Synthesis of 1-(2,4-Difluoro-5-methylstyryl)benzene
Materials:
-
Benzyltriphenylphosphonium Bromide (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
-
This compound (0.95 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Ylide Generation: To a flame-dried, three-neck flask under an inert atmosphere, add benzyltriphenylphosphonium bromide (1.0 eq) and suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add n-BuLi (1.0 eq) dropwise to the suspension. The mixture will turn a deep orange or red color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the ylide solution back down to 0 °C. Dissolve this compound (0.95 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The color will fade as the ylide is consumed. Monitor by TLC.
-
Work-up: Quench the reaction by slowly adding saturated NH₄Cl solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).
-
Washing & Drying: Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution. The crude product contains the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography (typically with a low polarity eluent like hexanes) to isolate the styrene derivative.
Data Summary Table
| Parameter | Value/Condition | Rationale |
| Ylide Precursor | Benzyltriphenylphosphonium Bromide | Forms a semi-stabilized ylide. |
| Base | n-Butyllithium (n-BuLi) | Strong base required to deprotonate the phosphonium salt. |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, aprotic solvent suitable for organometallic reagents. |
| Temperature | 0 °C to Room Temp | Controls reactivity during ylide formation and reaction. |
| Typical Yield | 70-85% | Effective method for C=C bond formation. |
Workflow Visualization```dot
Caption: Step-by-step workflow for the oxidation of the aldehyde.
Conclusion and Future Prospects
The protocols detailed herein demonstrate the synthetic utility of This compound as a precursor to three distinct and valuable classes of pharmaceutical intermediates: N-substituted benzylamines, substituted styrenes, and benzoic acids. Each of these intermediates serves as a launching point for further synthetic elaboration. For example, the benzoic acid can be converted to an aryl halide for use in Suzuki-Miyaura cross-coupling reactions , a powerful method for constructing biaryl systems prevalent in many APIs. [14][15]The strategic application of these fundamental transformations allows for the rapid and efficient generation of diverse molecular scaffolds, accelerating the drug discovery and development process.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Buy 2,4-Difluoro-5-hydroxybenzaldehyde | 1806330-57-3 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2,4-Difluoro-5-methylbenzaldehyde in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of Fluorinated Scaffolds in Agrochemical Design
In the continuous pursuit of more effective and environmentally benign crop protection solutions, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of modern agrochemical research.[1] The unique physicochemical properties conferred by fluorine—such as high electronegativity, metabolic stability derived from the strength of the carbon-fluorine bond, and the ability to modulate lipophilicity and binding affinity—make it an invaluable tool for enhancing biological efficacy.[1][2]
Among the vast array of fluorinated building blocks, 2,4-Difluoro-5-methylbenzaldehyde has emerged as a particularly valuable intermediate.[3][4] Its structure is a masterful convergence of key features: a difluorinated aromatic ring that provides a desirable electronic profile, a methyl group that can influence steric interactions and metabolic pathways, and a highly versatile aldehyde functional group. This aldehyde serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures found in next-generation fungicides, herbicides, and insecticides.[1][3][4] These application notes provide an in-depth guide to the practical synthesis of advanced agrochemicals, with a focus on fungicides, using this pivotal starting material.
Core Application: Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
A prominent application of this compound is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. SDHIs represent a major class of fungicides that target and inhibit the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungal pathogens.[5][6] This disruption of cellular respiration effectively halts energy production, leading to the control of a wide spectrum of fungal diseases. Many potent SDHIs belong to the pyridine carboxamide and pyrazole carboxamide chemical classes.[2][5]
The 2,4-difluoro-5-methylphenyl moiety, derived from the corresponding benzaldehyde, is a critical component of several advanced SDHI molecules. It forms the core of the aniline or benzylamine portion of the final amide, which is crucial for binding to the target enzyme. The synthesis workflow typically involves the conversion of the aldehyde to a primary amine, which then undergoes an amide coupling reaction.
General Synthetic Workflow
The transformation from this compound to a target SDHI fungicide is a multi-step process. The initial key step is the conversion of the aldehyde into a nucleophilic amine intermediate, which is then coupled with a heterocyclic carboxylic acid to form the final active ingredient.
Caption: High-level workflow for synthesizing an SDHI fungicide.
Experimental Protocols
The following protocols are provided as a guide for researchers. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of the Key Intermediate: 2,4-Difluoro-5-methylbenzylamine
The conversion of an aldehyde to a primary amine is a fundamental transformation. One robust method involves reductive amination. This protocol is adapted from general procedures for the synthesis of fluorinated benzylamines, which are cited as important intermediates in both pharmaceutical and agrochemical fields.[7]
Principle: This protocol utilizes a two-step, one-pot process. First, the aldehyde reacts with hydroxylamine to form an oxime. The crude oxime is then reduced in the second step to the corresponding primary amine using a suitable reducing agent like zinc dust in the presence of an acid. This method avoids the harsher conditions of some alternative reductions.
Reagents & Materials:
| Reagent/Material | Formula | MW ( g/mol ) | Notes |
| This compound | C₈H₆F₂O | 156.13 | Starting Material[8] |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | |
| Sodium acetate | CH₃COONa | 82.03 | Base |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Solvent |
| Zinc dust | Zn | 65.38 | Reducing Agent |
| Acetic Acid (AcOH) | CH₃COOH | 60.05 | Acidic Medium |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | For basification |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |
Step-by-Step Procedure:
-
Oxime Formation:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 64.0 mmol).
-
Dissolve the aldehyde in ethanol (100 mL).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (5.3 g, 76.8 mmol, 1.2 eq) and sodium acetate (6.3 g, 76.8 mmol, 1.2 eq) in water (25 mL).
-
Add the aqueous solution to the ethanolic solution of the aldehyde.
-
Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
-
Reduction to Amine:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add zinc dust (16.7 g, 256 mmol, 4.0 eq) in portions to the stirred mixture, maintaining the temperature below 10 °C.
-
After the zinc addition is complete, slowly add glacial acetic acid (38.4 mL, 640 mmol, 10.0 eq) dropwise via an addition funnel. The addition is exothermic; ensure the temperature remains below 20 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
-
Work-up and Isolation:
-
Filter the reaction mixture through a pad of celite to remove excess zinc and other inorganic solids. Wash the celite pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add dichloromethane (100 mL).
-
Cool the mixture in an ice bath and slowly basify by adding 50% (w/v) aqueous NaOH solution until the pH is >12.
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-Difluoro-5-methylbenzylamine.
-
-
Purification (Optional):
-
The crude product can be purified by vacuum distillation or by column chromatography on silica gel if higher purity is required for the subsequent step.
-
Protocol 2: Amide Coupling for Synthesis of a Model Pyridine Carboxamide Fungicide
Principle: This protocol describes the coupling of the synthesized amine with a pyridine carboxylic acid to form the target amide bond. The use of an acid chloride is a classic and effective method for this transformation. The protocol is based on general methodologies for synthesizing pyridine carboxamides.[5][9][10]
Caption: Workflow for the amide coupling reaction.
Step-by-Step Procedure:
-
Preparation of Nicotinoyl Chloride (Acid Chloride):
-
Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap, add nicotinic acid (5.0 g, 40.6 mmol).
-
Slowly add thionyl chloride (8.8 mL, 121.8 mmol, 3.0 eq) at room temperature.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (2-3 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The solid should dissolve, and gas evolution (SO₂ and HCl) will be observed.
-
After the reaction is complete, allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude nicotinoyl chloride hydrochloride is often used directly in the next step.
-
-
Amide Coupling Reaction:
-
Dissolve the previously synthesized 2,4-Difluoro-5-methylbenzylamine (6.38 g, 40.6 mmol, 1.0 eq) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask.
-
Add a non-nucleophilic base such as triethylamine (11.3 mL, 81.2 mmol, 2.0 eq) or pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude nicotinoyl chloride in anhydrous dichloromethane (50 mL) and add it dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
-
Work-up and Isolation:
-
Upon completion, wash the reaction mixture sequentially with 1N HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2,4-difluoro-5-methylbenzyl)nicotinamide.
-
Mechanism and Causality: Why This Intermediate is Effective
The efficacy of this compound as a precursor stems from both its reactivity and the properties it imparts to the final molecule.
-
Aldehyde Reactivity: The aldehyde group is an electrophilic center, readily participating in nucleophilic addition reactions.[1] This makes it an ideal starting point for conversion into other functional groups, most notably the amine required for amide bond formation in many fungicides and insecticides.[11][12]
-
Electronic Effects of Fluorine: The two electron-withdrawing fluorine atoms at positions 2 and 4 significantly influence the electron density of the aromatic ring. This electronic modulation is critical for the binding affinity of the final agrochemical to its target protein.[1] For SDHIs, this precise electronic arrangement can enhance the hydrogen bonding and hydrophobic interactions within the enzyme's active site, leading to more potent inhibition.[5]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes in the target pest and the environment. This leads to a longer-lasting effect and potentially lower application rates.[2][3]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]
- 8. PubChemLite - this compound (C8H6F2O) [pubchemlite.lcsb.uni.lu]
- 9. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. shyzchem.com [shyzchem.com]
Application Note: A Protocol for the Chromatographic Purification of 2,4-Difluoro-5-methylbenzaldehyde Derivatives
Introduction and Purification Rationale
2,4-Difluoro-5-methylbenzaldehyde and its analogues are valuable intermediates in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[1] The presence of fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making these compounds attractive building blocks.
Syntheses of these aldehydes often result in crude mixtures containing unreacted starting materials, byproducts, and polymeric impurities.[2] Effective purification is therefore a critical step to ensure the integrity of subsequent reactions and the biological activity of final compounds. Column chromatography is a powerful and widely used technique for isolating desired compounds from such mixtures based on their differential partitioning between a stationary phase and a mobile phase.[3][4] This protocol focuses on normal-phase flash chromatography, a rapid and efficient method suitable for gram-scale purification.
Principle of Normal-Phase Chromatography
Column chromatography operates on the principle of differential adsorption.[4] In normal-phase chromatography, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase (an organic solvent or solvent mixture).[5][6]
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[3][7]
-
Mobile Phase: A non-polar or moderately polar solvent, referred to as the eluent, flows through the column.[8]
-
Separation Mechanism: The components of the crude mixture are introduced at the top of the column. As the mobile phase moves through, a continuous equilibrium is established for each component between being adsorbed to the polar stationary phase and dissolved in the mobile phase.[7]
By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively desorbed and eluted from the column in order of increasing polarity.[8]
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[8][9] TLC is a fast, inexpensive, and material-sparing technique that mimics the separation on a column.[10]
Protocol 3.1: TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate.[11] Make the spot as small and concentrated as possible.
-
Development: Place the TLC plate in a developing chamber containing a small amount of the chosen eluent (mobile phase). Ensure the chamber is saturated with solvent vapor for reproducible results.[12] The solvent will migrate up the plate via capillary action.[11]
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the front with a pencil. Visualize the separated spots under a UV lamp (254 nm is standard for aromatic compounds).[10] The compounds will appear as dark spots where they quench the plate's fluorescence.
-
Analysis (Rf Value): Calculate the Retardation factor (Rf) for each spot. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Rf = (Distance traveled by compound) / (Distance traveled by solvent front)
For an effective column separation, the target compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system.[13][14] This ensures the compound moves off the baseline but is sufficiently retained to separate from impurities.
Solvent System Selection
A common starting point for moderately polar compounds like this compound is a binary mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). Adjust the ratio of the solvents until the desired Rf value is achieved.
| Solvent | Relative Polarity | Role in Eluent |
| n-Hexane | 0.009 | Non-polar base |
| Toluene | 0.099 | Non-polar base, good for aromatics |
| Dichloromethane | 0.136 | Moderately polar modifier |
| Diethyl Ether | 0.136 | Moderately polar modifier |
| Ethyl Acetate | 0.228 | Polar modifier |
| Acetone | 0.281 | Polar modifier |
| Methanol | 0.732 | Highly polar modifier (use sparingly) |
| Table 1: Eluotropic series of common chromatography solvents. Polarity is increased by adding a higher proportion of a more polar solvent. |
Detailed Protocol: Flash Column Chromatography
This protocol outlines the purification of a crude sample using flash chromatography, which employs positive pressure (air or nitrogen) to accelerate solvent flow, significantly reducing purification time compared to gravity chromatography.[15]
Step 1: Column Preparation
-
Select Column Size: Choose a column diameter appropriate for the sample size. A common rule of thumb is a silica gel-to-compound weight ratio of 30:1 to 50:1 for moderately difficult separations.[14]
-
Packing the Column (Slurry Method):
-
Clamp the column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom to support the packing.[7]
-
Fill the column about one-third full with the initial, least polar eluent.
-
Prepare a slurry of silica gel in the same eluent. Pour the slurry into the column in a single, continuous motion.
-
Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock and use air pressure to push the solvent through, compacting the silica bed. Do not let the top of the silica run dry.[13] The final packed silica bed should be homogeneous, without cracks or channels.[13]
-
Add a thin layer (1-2 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.[13]
-
Step 2: Sample Loading
-
Dissolve the Sample: Dissolve the crude product in a minimal amount of a non-polar solvent, ideally the eluent itself or a less polar solvent like dichloromethane.[13]
-
Wet Loading: Carefully add the dissolved sample solution to the top of the column using a pipette, allowing it to absorb into the sand layer.[11] Rinse the flask with a small amount of eluent and add this to the column to ensure a complete transfer.
-
Dry Loading (for less soluble samples): If the sample is not very soluble in the eluent, dissolve it in a suitable solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent completely to get a dry, free-flowing powder.[13][14] Carefully add this powder to the top of the packed column.
Step 3: Elution and Fraction Collection
-
Add Eluent: Carefully fill the column with the eluent.
-
Apply Pressure: Apply gentle air pressure to achieve a steady flow rate. A flow rate of approximately 2 inches per minute of solvent descent is often recommended.[13]
-
Collect Fractions: Begin collecting the eluting solvent in numbered test tubes or flasks immediately after loading the sample.[14]
-
Gradient Elution (Optional): If the TLC analysis showed that impurities are either much less polar or much more polar than the product, a gradient elution can be used. Start with the non-polar solvent system developed via TLC. After the non-polar impurities have eluted, gradually increase the proportion of the polar solvent in the eluent to elute the target compound, followed by any highly polar impurities.
Step 4: Analysis of Fractions and Isolation
-
Monitor Fractions by TLC: Spot every few collected fractions on a TLC plate, alongside a spot of the original crude mixture.[11]
-
Combine Pure Fractions: Identify the fractions that contain only the pure desired compound. Combine these fractions into a single round-bottom flask.[14]
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound derivative.[11]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| No compounds elute | Mobile phase is not polar enough. | Increase the polarity of the eluent by adding more of the polar co-solvent.[8] |
| All compounds elute together | Mobile phase is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent system.[6][8] |
| Poor separation (streaking/tailing bands) | Sample is overloaded on the column.Crude sample is acidic/basic and interacting strongly with silica (which is acidic).Column was packed improperly, leading to channeling. | Use a larger column or less sample.[14]Consider pre-treating the sample with a wash (e.g., dilute sodium bicarbonate for acidic impurities)[2] or using a different stationary phase like alumina.Repack the column carefully, ensuring no air bubbles or cracks.[13] |
| Product decomposes on the column | Compound is sensitive to the acidic nature of silica gel. | Use a deactivated stationary phase, such as neutral alumina, or add a small amount of a base (e.g., triethylamine) to the eluent.[14] |
Advanced Alternative: HPLC Purification
For very difficult separations or for achieving analytical-grade purity on a smaller scale, High-Performance Liquid Chromatography (HPLC) is the method of choice.[6]
-
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode. It uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., acetonitrile/water or methanol/water).[6] In this mode, the elution order is reversed: polar compounds elute first.
-
Fluorinated Phases: For fluorinated aromatic compounds, specialized fluorinated HPLC phases (e.g., pentafluorophenyl phases) can offer unique selectivity and improved separation from non-fluorinated analogues.[16]
A typical RP-HPLC method for a benzaldehyde derivative might involve a C18 column with a gradient elution from water/acetonitrile to pure acetonitrile.[17][18]
References
- 1. Buy 2,4-Difluoro-5-hydroxybenzaldehyde | 1806330-57-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. biotage.com [biotage.com]
- 6. columbia.edu [columbia.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. fishersci.com [fishersci.com]
- 10. silicycle.com [silicycle.com]
- 11. youtube.com [youtube.com]
- 12. Tips & Tricks for Thin-Layer Chromatography [merckmillipore.com]
- 13. Chromatography [chem.rochester.edu]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. chromtech.com [chromtech.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to In-Process Monitoring of Reactions Involving 2,4-Difluoro-5-methylbenzaldehyde
Introduction
2,4-Difluoro-5-methylbenzaldehyde is a crucial fluorinated aromatic building block in the synthesis of advanced materials and Active Pharmaceutical Ingredients (APIs).[1] The strategic placement of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Given its importance, the precise monitoring of chemical reactions involving this intermediate is paramount to ensure high yield, control purity, and minimize byproduct formation.[2] Effective in-process monitoring allows chemists to make informed decisions in real-time, optimizing reaction conditions and ensuring process safety and consistency.[2]
This guide provides a detailed overview of the primary analytical techniques for monitoring reactions with this compound. It offers both theoretical justifications for methodological choices and actionable, step-by-step protocols for researchers, scientists, and drug development professionals.
Section 1: Overview of Key Analytical Techniques
The choice of an analytical method depends on the specific reaction parameters, the nature of the reactants and products (e.g., volatility, chromophores), and the type of data required (qualitative, quantitative, real-time).[3] The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for many organic reactions, HPLC excels at separating non-volatile and thermally sensitive compounds in a reaction mixture. Coupled with a UV-Vis detector, it provides robust quantitative data on the consumption of starting material and the formation of products and impurities.
-
Gas Chromatography (GC): Ideal for volatile and thermally stable compounds. GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), offers excellent separation efficiency and sensitivity. It is particularly useful for monitoring the disappearance of the relatively volatile benzaldehyde starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantitative analysis.[4] NMR can be used for both offline analysis of quenched aliquots and, with specialized benchtop systems, for real-time, in-situ reaction monitoring without the need for sample workup.[2][5] The presence of fluorine allows for the use of ¹⁹F NMR, which provides a clean spectral window with high sensitivity for tracking fluorine-containing species.
Section 2: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is often the primary choice for monitoring reactions of substituted benzaldehydes due to the strong ultraviolet (UV) absorbance of the aromatic ring and the typical non-volatility of the resulting products.[6]
Expertise & Experience: Why Reverse-Phase HPLC?
Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the standard for this application. This compound and its likely reaction products are moderately polar organic molecules. This polarity is well-suited for retention and separation on a C18 column, allowing for effective resolution from starting materials, reagents, and byproducts by systematically adjusting the mobile phase composition (e.g., a gradient of acetonitrile and water).
The UV detector is ideal because the benzaldehyde moiety possesses a strong π → π* electronic transition, resulting in significant absorbance.[7][8] Benzaldehydes typically show a strong absorption band (the B-band) around 250 nm.[8][9][10] Monitoring at or near this wavelength (e.g., 254 nm) provides excellent sensitivity for the analyte and related aromatic species.
Protocol: At-Line HPLC Monitoring
This protocol describes the process of taking a sample from a reaction, quenching it, and analyzing it by HPLC to determine the reaction progress.
Step-by-Step Methodology:
-
Sample Preparation:
-
Carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of a suitable solvent, such as acetonitrile.
-
Senior Scientist Insight: Quenching is critical. It instantly stops the reaction, ensuring that the analyzed sample accurately reflects the state of the reaction at the time of sampling. Acetonitrile is often chosen as it is a common HPLC mobile phase component and effectively solubilizes a wide range of organic compounds.
-
-
Filter the quenched sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[11]
-
-
Instrument Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[11]
-
Detector: UV-Vis Diode Array Detector (DAD) or UV Detector set to 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Gradient Elution:
-
A gradient program is recommended to ensure separation of components with different polarities. A typical gradient might be:
-
0-2 min: 60% B
-
2-15 min: Ramp from 60% to 95% B
-
15-17 min: Hold at 95% B
-
17.1-20 min: Return to 60% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peaks for the starting material (this compound) and the product(s) based on their retention times, which should be established by running standards beforehand.
-
Integrate the peak areas. The percentage conversion can be calculated by comparing the peak area of the starting material to the total area of all relevant peaks (starting material + product).
-
Trustworthiness Note: For accurate quantitation, it is essential to determine the UV response factors for each component, as different molecules can have vastly different extinction coefficients at the monitored wavelength.[12] This can be achieved by calibrating with isolated standards or by using a technique like quantitative NMR (qNMR) to determine the concentration in a sample which is then analyzed by HPLC.[12]
-
-
Visualization: HPLC Workflow
Caption: Workflow for at-line HPLC reaction monitoring.
Data Presentation: Sample HPLC Data Table
| Time (min) | Analyte | Retention Time (min) | Peak Area | % Conversion |
| 0 | This compound | 8.52 | 1,540,300 | 0% |
| 60 | This compound | 8.51 | 765,150 | 50.3% |
| 60 | Product A | 10.24 | 775,000 | - |
| 120 | This compound | 8.52 | 150,900 | 90.2% |
| 120 | Product A | 10.25 | 1,390,100 | - |
Section 3: Gas Chromatography (GC) for Orthogonal Verification
GC is an excellent orthogonal (different principle) method to HPLC for verifying reaction progress, especially for confirming the consumption of the starting material. Fluorinated compounds can be analyzed effectively by GC.[13][14]
Expertise & Experience: When to Use GC-MS
GC is most valuable when the starting material and products are thermally stable and have sufficient volatility. This compound is well-suited for GC analysis. Using a Mass Spectrometry (MS) detector provides a significant advantage over a standard FID. MS provides mass information, which can confirm the identity of the starting material peak and help tentatively identify unknown byproducts or intermediates based on their mass fragmentation patterns. A non-polar column (e.g., DB-5ms) is a good starting point, as it separates compounds primarily based on their boiling points.
Protocol: GC-MS Monitoring
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a quenched and diluted sample as described in the HPLC protocol (Section 2). The final concentration should be suitable for GC analysis (typically in the µg/mL range).
-
-
Instrument Setup:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless or split mode, depending on concentration).
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Data Analysis:
-
Monitor the disappearance of the peak corresponding to this compound (Molecular Weight: 156.13 g/mol ).
-
In full scan mode, examine the mass spectrum of the peak to confirm its identity (expect to see the molecular ion, [M]+, at m/z 156).
-
Analyze the chromatogram for the appearance of new peaks, and use their mass spectra to aid in identification.
-
Visualization: GC-MS Workflowdot
References
- 1. This compound|CAS 315204-36-5 [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. asahilab.co.jp [asahilab.co.jp]
- 5. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Large-Scale Synthesis of 2,4-Difluoro-5-methylbenzaldehyde Derivatives
Abstract
2,4-Difluoro-5-methylbenzaldehyde is a pivotal chemical intermediate, integral to the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the difluoro-methyl substituted phenyl ring imparts desirable properties such as enhanced metabolic stability, increased bioavailability, and improved binding affinity in target molecules.[1][2] This document provides a detailed guide for researchers and process chemists on the strategic considerations for its large-scale synthesis. We will explore two primary, industrially viable synthetic routes: the Vilsmeier-Haack formylation and the directed ortho-metalation (lithiation) pathway. This guide offers a comparative analysis, detailed step-by-step protocols, process optimization parameters, and critical safety considerations essential for successful scale-up.
Introduction: The Strategic Importance of Fluorinated Benzaldehydes
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties.[3] Derivatives of this compound serve as foundational building blocks for complex molecular architectures. The aldehyde functional group offers a versatile handle for a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, making it a high-value starting material in multi-step synthetic campaigns.[2][4]
Selecting an appropriate synthetic route for large-scale production depends on a careful evaluation of factors including cost, availability of starting materials, process safety, scalability, and environmental impact. This note focuses on providing the technical insights necessary to make an informed decision between two powerful formylation methodologies.
Comparative Analysis of Primary Synthetic Strategies
The formylation of an aromatic ring—the introduction of a formyl (-CHO) group—can be achieved through several methods.[5] For the specific synthesis of this compound from its logical precursor, 1,3-difluoro-4-methylbenzene, the Vilsmeier-Haack reaction and lithiation-formylation stand out as the most practical and scalable approaches.
Route A: Vilsmeier-Haack Formylation
This reaction involves the formylation of an electron-rich aromatic compound using a substituted formamide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[6][7] These reagents react to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent, which is then attacked by the aromatic ring.[8][9] The resulting iminium ion is hydrolyzed during workup to yield the desired aldehyde.[9]
-
Causality of Choice: This route is often favored in industrial settings due to the relatively low cost of reagents (DMF, POCl₃), operational simplicity, and avoidance of cryogenic temperatures and pyrophoric organometallic compounds.[10] The reaction's success is predicated on the sufficient nucleophilicity of the aromatic precursor, 1,3-difluoro-4-methylbenzene. The methyl group is an activating, ortho-para director, while the fluorine atoms are deactivating but also ortho-para directing. The combined electronics favor electrophilic attack at the C5 position, para to the methyl group and ortho to a fluorine atom, leading to the desired product with good regioselectivity.
Route B: Directed Ortho-Metalation (Lithiation) followed by Formylation
Directed ortho-metalation (DoM) is a powerful tool for achieving high regioselectivity in the functionalization of aromatic rings.[11] This strategy involves the deprotonation of the aromatic ring at a position ortho to a directing metalating group (DMG) using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi).[11][12] Fluorine is an effective DMG. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with an electrophile, such as DMF, to install the formyl group.[12][13]
-
Causality of Choice: This method offers exceptional regiocontrol, often providing yields superior to classical electrophilic aromatic substitution.[11] The fluorine atom at the C2 position of 1-bromo-2,4-difluoro-5-methylbenzene (a plausible starting material for lithium-halogen exchange) would direct lithiation to the adjacent C3 position, which is not desired. However, direct deprotonation of 1,3-difluoro-4-methylbenzene is directed by the fluorine atoms. The most acidic proton is ortho to one of the fluorine atoms. The challenge lies in controlling the selectivity between the C2 and C6 positions. For large-scale operations, a lithium-halogen exchange on a pre-functionalized precursor like 1-bromo-2,4-difluoro-5-methylbenzene is often more reliable. The primary drawback is the requirement for cryogenic temperatures (typically -78 °C) and the handling of highly pyrophoric and moisture-sensitive organolithium reagents, which necessitates specialized equipment and stringent safety protocols.[14][15][16]
Visualization of Synthetic Workflows
Route A: Vilsmeier-Haack Formylation Workflow
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 315204-36-5 [benchchem.com]
- 5. Formylation - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Formylation - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ehs.uci.edu [ehs.uci.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of Condensation Reactions with 2,4-Difluoro-5-methylbenzaldehyde
Welcome to the technical support center for optimizing condensation reactions involving 2,4-Difluoro-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing novel compounds using this versatile fluorinated building block.[1] Our approach is rooted in fundamental mechanistic principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Understanding Your Reagent - The Reactivity of this compound
Before troubleshooting, it's crucial to understand the inherent chemical properties of your starting material. The reactivity of this compound in condensation reactions is governed by the electronic effects of its substituents.
-
Electron-Withdrawing Fluorine Atoms: The two fluorine atoms at positions 2 and 4 exert a strong electron-withdrawing inductive effect. This effect significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon, making the aldehyde highly susceptible to nucleophilic attack.[2] Reactions that are sluggish with other benzaldehydes may proceed more readily with this substrate.
-
Electron-Donating Methyl Group: The methyl group at position 5 has a weak electron-donating effect through hyperconjugation, which slightly counteracts the withdrawing effects of the fluorine atoms. However, the overall electronic character of the aldehyde is dominated by the powerful influence of the fluorine substituents.
-
Absence of α-Hydrogens: Like benzaldehyde, this molecule lacks hydrogens on the carbon adjacent to the carbonyl group (the α-carbon). This is a critical feature, as it prevents self-condensation reactions (an Aldol reaction with itself), which simplifies the product mixture in crossed-condensation reactions.[3]
This combination of features makes this compound an excellent electrophile for various C-C bond-forming condensation reactions, most notably the Knoevenagel and Claisen-Schmidt (Crossed Aldol) condensations.
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during condensation reactions in a question-and-answer format.
Category: Low Conversion & Poor Yields
Question 1: My Knoevenagel condensation with an active methylene compound (e.g., malononitrile, diethyl malonate) is showing low to no conversion. What are the primary factors to investigate?
Low conversion is typically a result of insufficient activation of either the nucleophile or the electrophile. Given the high reactivity of this compound, the issue likely lies with the generation of the nucleophilic enolate.
Causality & Solutions:
-
Inadequate Base Strength: The chosen base may be too weak to deprotonate your active methylene compound effectively. The pKa of the base's conjugate acid should be higher than the pKa of the active methylene compound.
-
Troubleshooting: If using a mild base like piperidine or pyridine with a less acidic methylene compound (e.g., diethyl malonate), consider switching to a stronger base. For highly acidic partners like malononitrile or Meldrum's acid, mild bases are often sufficient.[4]
-
-
Catalyst Inefficiency: The catalyst may not be performing optimally under your conditions.
-
Troubleshooting: Explore alternative catalytic systems. The Doebner modification, which uses pyridine as both a base and a solvent, is effective, especially when malonic acid is the nucleophile, as it facilitates a subsequent decarboxylation.[4][5] Organocatalysts like L-proline or the use of ionic liquids have also proven highly effective and can offer milder reaction conditions.[5][6]
-
-
Reversible Reaction Equilibrium: Condensation reactions produce water, and the reaction can be reversible.[7]
-
Troubleshooting: To drive the reaction forward, remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene or benzene) or by adding a dehydrating agent to the reaction mixture.
-
-
Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating the base.
-
Troubleshooting: Polar protic solvents like ethanol can be effective, especially for base-catalyzed reactions.[8] However, for water-sensitive reactions or when using a Dean-Stark trap, an aprotic solvent is necessary. Screen different solvents to find the optimal medium for your specific substrate combination.[8][9]
-
Question 2: I am attempting a Claisen-Schmidt (Crossed Aldol) condensation with a ketone, but the reaction is slow and my starting materials are largely unconsumed. How can I drive the reaction to completion?
This is a common issue, especially if the ketone partner is sterically hindered or less acidic.
Causality & Solutions:
-
Unfavorable Equilibrium: The initial aldol addition step is often reversible. The subsequent dehydration to the conjugated enone is what typically drives the reaction to completion.
-
Troubleshooting: Increase the reaction temperature. Heating the reaction mixture encourages the elimination of water from the intermediate aldol adduct, shifting the equilibrium towards the final α,β-unsaturated product.[10]
-
-
Insufficient Base: A stronger base may be required to generate a sufficient concentration of the ketone enolate.
-
Steric Hindrance: If the ketone is bulky, the nucleophilic attack on the aldehyde can be slow.
-
Troubleshooting: Increase the reaction time and/or temperature. Ensure efficient stirring to maximize molecular collisions.
-
Category: Side Product Formation
Question 3: My TLC plate shows multiple product spots, and the final NMR is complex. What are the likely side reactions?
Unwanted side products can arise from several competing reaction pathways. Identifying them is key to suppression.
Causality & Solutions:
-
Ketone Self-Condensation (in Claisen-Schmidt): If your ketone partner has α-hydrogens, it can react with itself, especially in the presence of a strong base.[10]
-
Troubleshooting: This is one of the most common side reactions. To minimize it, use the this compound in a slight excess (e.g., 1.1 equivalents). A more effective strategy is to add the ketone slowly to a solution containing the aldehyde and the base. This keeps the instantaneous concentration of the enolate low, favoring its reaction with the more abundant and more electrophilic aldehyde.[13]
-
-
Michael Addition: The α,β-unsaturated product of your condensation is an excellent Michael acceptor. It can be attacked by a second molecule of the enolate (from your active methylene compound or ketone).[14]
-
Troubleshooting: Use a strict 1:1 stoichiometry of the aldehyde and the nucleophile. If the problem persists, try adding the nucleophile slowly to the aldehyde solution to prevent a buildup of the nucleophile that could react with the newly formed product.
-
-
Cannizzaro Reaction: This disproportionation reaction, where two aldehyde molecules react to form an alcohol and a carboxylic acid, occurs under strongly basic conditions.
-
Troubleshooting: While possible because your aldehyde lacks α-hydrogens, this is highly unlikely under typical condensation conditions where a more reactive nucleophile (the enolizable partner) is present. If you suspect this is occurring, it is a sign that your base is far too strong and/or your nucleophile is unreactive. Use a milder base.
-
Category: Product Isolation & Purification
Question 4: The reaction appears complete by TLC, but upon workup, I get a dark, intractable oil instead of a clean solid. What went wrong?
This often points to product decomposition or polymerization, which can be triggered by the workup procedure or harsh reaction conditions.
Causality & Solutions:
-
Harsh Reaction Conditions: Prolonged heating or the use of an overly aggressive base can lead to the decomposition of the starting materials or the conjugated product.
-
Troubleshooting: Monitor the reaction closely by TLC and stop it as soon as the starting aldehyde is consumed. Avoid excessive heating. If possible, use a milder catalyst system that allows the reaction to proceed at a lower temperature.
-
-
Acidic/Basic Workup: The workup procedure can sometimes degrade sensitive products.
-
Troubleshooting: If your product is sensitive to acid, neutralize the reaction mixture carefully with a mild reagent (e.g., saturated ammonium chloride solution instead of strong HCl). Similarly, ensure all base is quenched and removed before attempting purification methods like silica gel chromatography, as residual base on the column can degrade the product.
-
-
Purification Issues: If the product is simply a low-melting solid or an oil, crystallization may be difficult.
-
Troubleshooting: If recrystallization fails, the standard method for purification is column chromatography. A typical eluent system for these types of conjugated products is a gradient of ethyl acetate in hexanes.
-
Section 3: Methodologies & Data
Visualizing the Mechanism and Troubleshooting
Understanding the reaction pathway and having a logical troubleshooting flow are essential for success.
Caption: Generalized mechanism for the base-catalyzed Knoevenagel condensation.[5][15]
Caption: A logical workflow for troubleshooting low-yield condensation reactions.
Recommended Starting Conditions
The tables below provide empirically grounded starting points for your experiments. Optimization will likely be required.
Table 1: Starting Conditions for Knoevenagel Condensation
| Active Methylene Compound | Recommended Base/Catalyst | Solvent | Temperature (°C) | Key Considerations |
|---|---|---|---|---|
| Malononitrile | Piperidine (catalytic) | Ethanol | 25 - 80 | Often proceeds readily at room temperature.[16] |
| Ethyl Cyanoacetate | DBU (catalytic) | THF or Acetonitrile | 25 - 60 | DBU is a strong, non-nucleophilic base suitable for less acidic substrates.[17] |
| Diethyl Malonate | Sodium Ethoxide (NaOEt) | Ethanol | 50 - 80 (reflux) | Requires a strong base; NaOEt is conveniently used in its conjugate solvent. |
| Malonic Acid | Pyridine (as solvent) | Pyridine | 80 - 110 | Classic Doebner modification conditions; leads to decarboxylated product.[4] |
Table 2: Starting Conditions for Claisen-Schmidt Condensation
| Ketone Partner | Recommended Base | Solvent | Temperature (°C) | Key Considerations |
|---|---|---|---|---|
| Acetophenone | 10% Aqueous NaOH | Ethanol | 25 - 50 | A classic, effective method. Monitor for ketone self-condensation.[18] |
| Cyclohexanone | Solid MgO Catalyst | Solvent-free | 80 - 120 | Heterogeneous catalysis can simplify workup and improve selectivity.[11] |
| Acetone | Aqueous KOH | Water/Ethanol | 20 - 40 | Use aldehyde in excess as acetone can readily self-condense. |
| Substituted Acetophenones | NaOH or KOH | Ethanol/Water | 50 - 80 | May require more forcing conditions depending on the substituent. |
Section 4: Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol provides a general method for the reaction of this compound with malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (approx. 0.5 M concentration)
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), malononitrile (1.0 eq), and ethanol.[19][20]
-
Initiation: Stir the mixture at room temperature to dissolve the solids. Add piperidine (0.1 eq) dropwise to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The product often precipitates out of solution as it forms. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the aldehyde spot is no longer visible. If the reaction is slow, it can be gently heated to reflux.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.
-
Purification: The product is often pure enough after filtration. If necessary, it can be further purified by recrystallization from ethanol or another suitable solvent.[2]
References
- 1. This compound|CAS 315204-36-5 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. ochem.weebly.com [ochem.weebly.com]
- 19. Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 20. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Purification of Polar Products from 2,4-Difluoro-5-methylbenzaldehyde Reactions
Welcome to the technical support center for chemists and researchers working with derivatives of 2,4-Difluoro-5-methylbenzaldehyde. This guide is designed to provide expert insights and actionable troubleshooting advice for the purification of polar products, a common challenge in synthetic chemistry. The presence of two highly electronegative fluorine atoms can significantly influence the polarity and physicochemical properties of your target molecules, often complicating standard purification protocols.[1][2]
This resource is structured as a series of frequently asked questions (FAQs) to directly address the practical issues you may encounter.
Section 1: Troubleshooting Silica Gel Chromatography
Silica gel chromatography is the workhorse of purification in most organic labs, but its acidic and highly polar surface can present significant challenges for polar analytes.
FAQ 1.1: My polar product is streaking badly on the silica TLC plate and won't elute from the column. What's happening and how can I fix it?
Root Cause Analysis: This is a classic sign of excessively strong interaction between your polar compound and the silica gel stationary phase. The silanol groups (Si-OH) on the silica surface are acidic and act as powerful hydrogen bond donors. If your product contains polar functional groups like amines, alcohols, or carboxylic acids, it can bind very tightly, leading to poor mobility (streaking on TLC, irreversible binding on a column).[3]
Troubleshooting Protocol:
-
Mobile Phase Modification: The first and simplest approach is to modify your eluent.
-
For Basic Compounds (e.g., amines): Add a small amount of a competitive base to your mobile phase. This base will interact with the acidic silanol sites, effectively "masking" them from your analyte.[3][4]
-
For Acidic Compounds (e.g., carboxylic acids): Add a small amount of a volatile acid to the mobile phase. This suppresses the ionization of your acidic product and reduces its affinity for the silica.
-
For Very Polar Neutral Compounds (e.g., diols, sugars): You may need to use a highly polar solvent system. A common starting point is a gradient of methanol in dichloromethane (DCM).[3] If that fails, consider more aggressive systems, such as a stock solution of 10% ammonium hydroxide in methanol, using 1-10% of this mixture in DCM.[5][6]
-
-
Silica Gel Deactivation: If mobile phase modifiers are insufficient, you can deactivate the silica gel itself. This reduces the activity of the acidic silanol groups.
-
Protocol: Prepare a slurry of your silica gel in the initial, least polar eluent you plan to use, but with 1-3% triethylamine added.[7] Pack the column with this slurry. Alternatively, for a pre-packed column, flush it with 2-3 column volumes of this deactivating solvent before loading your sample.[7]
-
-
Sample Loading Technique: How you load your sample is critical. Highly polar compounds often have poor solubility in the nonpolar solvents used at the start of a column run.
-
Dry Loading: If your compound is poorly soluble in the eluent, dissolve it in a suitable solvent (e.g., methanol, acetone), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent under reduced pressure until you have a free-flowing powder.[8] This powder can then be carefully loaded onto the top of your column. This prevents the compound from precipitating at the top of the column when it encounters the nonpolar mobile phase.[8]
-
FAQ 1.2: I've tried highly polar solvent systems (like 20% MeOH in DCM), but my product still barely moves from the baseline on TLC. What are my alternative chromatography options?
When your compound is too polar for standard normal-phase chromatography, it's time to consider alternative techniques that are better suited for hydrophilic molecules.
Alternative Chromatography Strategies:
| Technique | Stationary Phase | Mobile Phase Principle | Best For... |
| Reversed-Phase (RP) Chromatography | Non-polar (e.g., C18-silica) | Polar (e.g., Water/Acetonitrile or Water/Methanol). Elution strength increases as the percentage of organic solvent increases.[9][10] | Moderately to highly polar compounds that are retained poorly on silica. Ideal for many drug-like molecules, including fluorinated aromatics.[9][11] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (Silica, Diol, Amine) | High organic content (e.g., >80% Acetonitrile) with a small amount of aqueous buffer. The strong solvent is water.[12] | Very polar, water-soluble compounds that show no retention on reversed-phase columns.[12][13] |
| Ion-Exchange Chromatography (IEX) | Charged (Anionic or Cationic) | Aqueous buffers. Elution is achieved by changing pH or increasing ionic strength. | Compounds that are readily ionized (strong/weak acids and bases).[13][14] |
Workflow for Choosing an Alternative Method:
Caption: Decision tree for selecting an alternative purification strategy.
Protocol 1: Getting Started with Reversed-Phase Flash Chromatography
-
Stationary Phase: Use a C18-bonded silica cartridge. C18 (octadecylsilane) is a common and versatile choice.[10]
-
Solubility Test: Ensure your crude material is soluble in your loading solvent. Good options include methanol, acetonitrile, DMSO, or DMF.
-
Mobile Phase: The standard mobile phases are water and either methanol or acetonitrile.[9][10]
-
Method Development (TLC): Use C18-coated TLC plates to scout for conditions. Spot your compound and develop the plates in varying ratios of organic solvent to water (e.g., 50%, 70%, 90% MeCN/H₂O). In reversed-phase, higher organic content means a more potent eluent.
-
Elution: Start with a high percentage of water and gradually increase the percentage of organic solvent. A typical gradient might be from 5% acetonitrile in water to 100% acetonitrile.[9]
Section 2: Crystallization and Final Isolation
Crystallization is a powerful and scalable purification technique, but finding the right conditions for polar molecules can be challenging.
FAQ 2.1: My polar product oils out or refuses to crystallize from common solvents. What strategies can I use to get high-quality crystals?
Root Cause Analysis: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice, typically because the solution is too supersaturated or the cooling is too rapid. Polar compounds can be particularly tricky due to their strong interactions with solvents.
Crystallization Strategies for Polar Compounds:
-
Slow Evaporation: This is a simple but effective method. Dissolve your compound in a solvent in which it is moderately soluble. Cover the vial with a cap that has a small hole (e.g., pierced with a needle) to allow the solvent to evaporate slowly over several days.[15][16] This gradual increase in concentration can promote the growth of well-ordered crystals.[15]
-
Solvent Layering (Vapor Diffusion): This is an excellent technique for small amounts of material and for compounds that are difficult to crystallize.[17]
-
Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble).
-
Place this vial inside a larger jar or beaker that contains a "bad" solvent (one in which your compound is insoluble, but which is miscible with the good solvent).
-
Seal the larger container. Over time, the bad solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of your compound and inducing crystallization.[16][17]
-
-
Finding the Right Solvent System:
-
Polar Solvents: For polar compounds, try polar solvents like methanol, ethanol, isopropanol, acetonitrile, or even water.[16][18]
-
Mixed Solvent Systems: Often, a mixture of two miscible solvents (one "good," one "bad") provides the best results. Dissolve your compound in a minimum of the hot "good" solvent, then slowly add the "bad" solvent until the solution becomes slightly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[19]
-
Troubleshooting Protocol for Crystallization:
Caption: Systematic workflow for troubleshooting crystallization.
References
- 1. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessscience.com [accessscience.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. Purification [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. selekt.biotage.com [selekt.biotage.com]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. WO2022030380A1 - Polar organic solvent purification method, polar organic solvent purification device, analysis method and purified polar organic solvent production method - Google Patents [patents.google.com]
- 15. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 16. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. unifr.ch [unifr.ch]
- 18. researchgate.net [researchgate.net]
- 19. community.wvu.edu [community.wvu.edu]
improving the regioselectivity of reactions with 2,4-Difluoro-5-methylbenzaldehyde
Technical Support Center: 2,4-Difluoro-5-methylbenzaldehyde
A Senior Application Scientist's Guide to Mastering Regioselectivity
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block.[1] We understand that the unique substitution pattern of this molecule presents both opportunities and significant challenges in controlling reaction regioselectivity. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic strategies.
Core Concepts: Understanding the Electronic and Steric Landscape
Before diving into specific problems, it is crucial to understand the interplay of directing effects within this compound. The outcome of nearly every reaction on the aromatic ring is a contest between the electronic and steric influences of the three substituents.
-
Aldehyde (-CHO): A moderately deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.[2]
-
Fluorine (-F): An inductively electron-withdrawing but resonance electron-donating group. This duality makes it deactivating overall but ortho, para-directing.[3]
-
Methyl (-CH₃): An activating, ortho, para-directing group through inductive effects and hyperconjugation.[2]
The C-F bond is strong, and nucleophilic aromatic substitution (SNAr) requires significant activation, while electrophilic aromatic substitution (EAS) must overcome the deactivating effects of the aldehyde and fluorine atoms.
Caption: Interplay of electronic and steric factors governing regioselectivity.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My electrophilic aromatic substitution (e.g., nitration, halogenation) is yielding a mixture of products, with significant formation of the undesired C3-substituted isomer. How can I exclusively obtain the C6-substituted product?
Answer: This is a classic case of competing directing effects. While the collective wisdom of the activating methyl group and the ortho, para-directing fluorines would suggest substitution at C3 and C6, the C6 position is generally favored. The deactivating aldehyde group directs meta to itself, which also points to C3 and C5 (already substituted). The key is understanding the hierarchy of these effects.
Causality:
-
Activating Group Dominance: The electron-donating methyl group is the strongest activator on the ring and strongly directs ortho to itself (the C6 position). In electrophilic substitutions, activating groups typically overpower deactivating groups in determining the position of substitution.[4]
-
Steric Hindrance: The C3 position is flanked by two substituents (C2-F and C4-F), making it sterically more congested than the C6 position, which is only adjacent to the C5-methyl group.[5] Many electrophiles will preferentially attack the less hindered C6 site.
-
Reaction Conditions: Highly reactive ("hot") conditions can overcome the subtle energy differences between the transition states leading to the C3 and C6 products, resulting in poor regioselectivity.
Solutions & Protocol:
To maximize C6 selectivity, you must use conditions that allow the inherent electronic and steric preferences to dominate.
Table 1: Conditions for Maximizing C6-Selectivity in EAS
| Electrophile | Reagent System | Temperature | Rationale |
| Nitration | HNO₃ / H₂SO₄ | 0 °C to RT | Standard conditions, favors kinetic product (C6). |
| Bromination | NBS / H₂SO₄ | 0 °C to RT | N-Bromosuccinimide is a milder source of Br⁺, enhancing selectivity. |
| Chlorination | NCS / TFA | 0 °C to RT | N-Chlorosuccinimide in a non-coordinating acid avoids harsh Lewis acids. |
Protocol: Regioselective C6-Nitration
-
Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add this compound (1.0 eq) and concentrated sulfuric acid (3.0 eq) at 0 °C (ice bath).
-
Reagent Preparation: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) at 0 °C.
-
Addition: Add the nitrating mixture dropwise to the aldehyde solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction at 0-5 °C for 1-2 hours. Monitor progress by TLC or LC-MS.
-
Quench & Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product should precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. Recrystallize from ethanol/water if necessary.
Question 2: I'm attempting a directed ortho-metalation (DoM) to functionalize the C3 position using n-BuLi, but I'm getting aldehyde addition and/or deprotonation of the methyl group. How can I achieve clean C3-lithiation?
Answer: This is a very common issue. While the aldehyde is a known directing metalation group (DMG), its electrophilic carbonyl carbon is a prime target for nucleophilic attack by alkyllithiums like n-BuLi.[6] Furthermore, the benzylic protons on the methyl group are sufficiently acidic to be removed by strong, unhindered bases.
Causality:
-
Nucleophilic Attack: n-Butyllithium is a potent nucleophile and will readily add to the aldehyde, competing with the desired deprotonation of the ring.
-
Benzylic Deprotonation: The acidity of the C3-H is enhanced by the C2-F and the aldehyde, but the benzylic C-H at the methyl group is also activated. A small, strong base like n-BuLi can access and remove these protons.
-
Base Selection is Key: The solution is to use a base that is sterically hindered and therefore a poor nucleophile, but retains high basicity. Lithium amide bases are ideal for this purpose.[7]
Solutions & Protocol:
The use of Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) is the standard, field-proven solution. These bases are too bulky to easily attack the aldehyde or the primary methyl group but are strong enough to deprotonate the sterically accessible and electronically activated C3 position.[7]
Protocol: Optimized Directed ortho-Metalation at C3
-
LDA Preparation (in situ): In a flame-dried flask under argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF (0.4 M). Cool to -78 °C (acetone/dry ice bath). Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at 0 °C, then re-cool to -78 °C.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Slowly add this solution to the pre-formed LDA at -78 °C.
-
Litiation: Stir the resulting deep-red or orange solution at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add your desired electrophile (e.g., I₂, TMSCl, DMF) as a solution in THF at -78 °C.
-
Work-up: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Caption: Decision workflow for selecting the correct base in DoM reactions.
Frequently Asked Questions (FAQs)
Q1: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this molecule? Which fluorine is more likely to be displaced?
A: Yes, SNAr is possible, but it requires a strong nucleophile and typically elevated temperatures. The position of substitution is dictated by the ability of the ring to stabilize the negative charge in the Meisenheimer complex intermediate. The C4-F is significantly more activated towards substitution than the C2-F. This is because a negative charge from nucleophilic attack at C4 can be delocalized onto the oxygen of the powerfully electron-withdrawing aldehyde group via resonance. Attack at C2 does not allow for this stabilization. Therefore, you will almost exclusively see displacement of the C4-fluorine.
Q2: Are there modern catalytic methods to functionalize the C-H bonds that can override the innate directing effects?
A: Absolutely. This is a frontier area of research. Palladium-catalyzed C-H activation is a powerful tool for achieving regioselectivity that may differ from classical methods.[8][9]
-
Transient Directing Groups: One strategy involves the in-situ formation of a directing group (e.g., from an added amino acid) that coordinates to a palladium catalyst and directs C-H activation to a specific ortho position.[10] For this substrate, this could potentially be used to functionalize the C3-H bond under milder conditions than DoM.
-
Ligand Control: In some systems, the choice of ligand on the metal catalyst can dramatically influence which C-H bond is activated, sometimes overriding strong electronic biases within the substrate.[9][11] While specific literature for this compound may be sparse, this is a valid strategy to explore for novel transformations.
Q3: How does the C5-methyl group sterically influence reactivity at adjacent positions?
A: The methyl group, while not as large as a tert-butyl group, exerts significant steric hindrance.[12][13]
-
For SNAr at C4: It provides some steric shielding, potentially slowing the rate of reaction compared to a non-methylated analogue. However, the electronic activation from the aldehyde is the dominant factor.
-
For EAS at C6: The methyl group is adjacent to the site of attack, which can be disfavoring for very bulky electrophiles. This is another reason to use milder, less bulky reagents (e.g., NBS instead of Br₂/FeBr₃) to ensure the electronic preference for C6 is not overridden by steric repulsion.[14]
References
- 1. This compound [myskinrecipes.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlling site selectivity in palladium-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Pd-Catalyzed, ortho CâH Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups - American Chemical Society - Figshare [acs.figshare.com]
- 11. Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. reddit.com [reddit.com]
- 14. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Solubility of 2,4-Difluoro-5-methylbenzaldehyde Reaction Products
Welcome to the technical support center dedicated to addressing the solubility challenges encountered with reaction products of 2,4-Difluoro-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of handling these often sparingly soluble compounds. Our approach is rooted in fundamental physicochemical principles and validated by field-proven insights to empower you with effective and reliable solutions for your experimental workflows.
Introduction: The Solubility Challenge with Fluorinated Benzaldehyde Derivatives
This compound is a valuable starting material in the synthesis of a wide range of biologically active molecules. However, the introduction of fluorine atoms, while often beneficial for metabolic stability and binding affinity, can significantly impact the solubility of the resulting products.[1][2][3] The high electronegativity of fluorine can alter intermolecular interactions, often leading to compounds that are poorly soluble in both aqueous and common organic solvents. This guide will equip you with the knowledge and practical strategies to overcome these solubility hurdles.
Troubleshooting Guide: Addressing Specific Solubility Issues
This section is designed to provide direct answers to common problems you may encounter during your research.
Scenario 1: My reaction product precipitates out of the reaction mixture. How can I keep it in solution?
Question: I am running a reaction with this compound, and my desired product is crashing out of solution before the reaction is complete. What can I do?
Answer: Premature precipitation of a product can hinder reaction kinetics and lead to incomplete conversion. Here are several strategies to address this, moving from simple adjustments to more involved reformulations:
-
Increase the Reaction Temperature: For many non-polar to moderately polar compounds, solubility increases with temperature.[4] Carefully increasing the reaction temperature, while ensuring it does not exceed the decomposition temperature of your reactants or products, can often maintain product solubility.
-
Employ a Co-solvent System: The principle of "like dissolves like" is fundamental.[4] If your product is precipitating from a non-polar solvent, the addition of a more polar, miscible co-solvent can enhance its solubility. Conversely, for a more polar product in a polar solvent, a less polar co-solvent might be beneficial. Common co-solvents to consider include tetrahydrofuran (THF), dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5]
-
Expert Insight: The difluoro- and methyl-substituents on the benzaldehyde ring create a molecule with mixed polarity. Your reaction product will inherit this characteristic, making a co-solvent approach particularly effective. Start with a small percentage of the co-solvent (e.g., 10% v/v) and gradually increase it until the product remains in solution.
-
-
Change the Primary Solvent: If a co-solvent system is not effective or desirable, a complete change of the primary reaction solvent may be necessary. Consider solvents with different polarity indices and hydrogen bonding capabilities.[6]
Solvent Polarity Index Boiling Point (°C) Notes Toluene 2.4 111 Good for non-polar to moderately polar compounds. Dichloromethane (DCM) 3.1 40 Versatile, but its low boiling point might be a limitation.[7] Tetrahydrofuran (THF) 4.0 66 A good polar aprotic solvent. Acetonitrile (ACN) 5.8 82 A more polar aprotic solvent. Dimethylformamide (DMF) 6.4 153 A highly polar aprotic solvent, excellent for many sparingly soluble compounds. Dimethyl Sulfoxide (DMSO) 7.2 189 A very strong polar aprotic solvent. Data sourced from various chemical supplier catalogs and general chemistry resources.
Scenario 2: My purified product is a crystalline solid that is difficult to dissolve for further reactions or analysis.
Question: I have successfully synthesized and purified my compound, but now I'm struggling to dissolve it for the next step, which requires a specific concentration in an aqueous buffer for a biological assay. What are my options?
Answer: This is a common challenge, especially for drug candidates.[8][9] The high lattice energy of a stable crystal can make it difficult to dissolve. Here is a systematic approach to improving the solubility of your purified product:
Caption: Workflow for selecting a solubility enhancement strategy.
-
pH Modification (for Ionizable Compounds):
-
Expertise & Experience: If your reaction product contains an acidic or basic functional group (e.g., a carboxylic acid from oxidation of the aldehyde, or a basic nitrogen in a Schiff base product), altering the pH of the medium is the most effective first step.[9] Ionization of the molecule dramatically increases its polarity and, therefore, its aqueous solubility.
-
Protocol for pH-Dependent Solubility Screening:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess of your finely ground compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation is reached.
-
Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot solubility versus pH to determine the optimal pH range for your compound.
-
-
-
Co-solvents for Aqueous Systems:
-
Expertise & Experience: For non-ionizable compounds, or when pH modification is not sufficient, the use of water-miscible organic co-solvents is a standard approach.[5] These solvents reduce the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic molecules.
-
Commonly Used Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used in biological and pharmaceutical applications.
-
Protocol for Co-solvent Screening:
-
Prepare stock solutions of your compound in 100% of each co-solvent you wish to test (e.g., 100 mM in DMSO).
-
In a series of tubes, prepare different concentrations of the co-solvent in your aqueous buffer (e.g., 1%, 5%, 10%, 20% v/v DMSO in PBS).
-
Add a small aliquot of your compound's stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.
-
Visually inspect for precipitation immediately and after a set period (e.g., 24 hours).
-
Determine the lowest concentration of co-solvent that maintains the solubility of your compound at the target concentration.
-
-
-
Surfactants and Micellar Solubilization:
-
Expertise & Experience: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[10]
-
Common Surfactants: Polysorbate 80 (Tween 80), Poloxamer 188, and d-α-tocopherol polyethylene glycol 1000 succinate (TPGS) are examples of non-ionic surfactants often used in formulations.[11]
-
Protocol for Surfactant Screening:
-
Prepare solutions of different surfactants in your aqueous buffer at concentrations above their CMC.
-
Add an excess of your compound to each surfactant solution.
-
Equilibrate and analyze the dissolved concentration as described for pH-dependent solubility screening.
-
-
-
Complexation with Cyclodextrins:
-
Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the guest molecule from the aqueous environment.[12][13] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[11]
-
Protocol for Cyclodextrin Complexation:
-
Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 20% w/v).
-
Add an excess of your compound to the HP-β-CD solution.
-
Stir the mixture vigorously for 24-48 hours to facilitate complex formation.
-
Filter and analyze the concentration of the dissolved compound.
-
-
-
Amorphous Solid Dispersions:
-
Expertise & Experience: For particularly challenging compounds, creating an amorphous solid dispersion can significantly enhance solubility. In this technique, the crystalline drug is molecularly dispersed in a hydrophilic polymer matrix.[11] The amorphous form of the drug has a higher free energy and does not have to overcome the crystal lattice energy for dissolution, leading to higher apparent solubility and faster dissolution rates.[14]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus® are common carriers.
-
This is an advanced technique that typically requires specialized equipment like a spray dryer or hot-melt extruder. It is often employed in later-stage drug development.
-
Frequently Asked Questions (FAQs)
Q1: How do the fluorine atoms in my starting material, this compound, affect the solubility of my final product?
A1: The two fluorine atoms have a significant impact due to their high electronegativity and the strength of the C-F bond.[1]
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity (logP) of a molecule, which generally decreases aqueous solubility.[15]
-
Altered Intermolecular Interactions: The polarized C-F bond can participate in dipole-dipole interactions and may disrupt the typical hydrogen bonding networks that aid in solubilization in protic solvents.
-
Increased Crystal Lattice Energy: The presence of multiple fluorine atoms can lead to strong intermolecular interactions in the solid state, resulting in a more stable crystal lattice that is harder to break apart during dissolution.
Q2: What is a good starting point for choosing a recrystallization solvent for my this compound derivative?
A2: The principle for recrystallization is to find a solvent in which your compound is soluble when hot but insoluble when cold.[6]
-
Initial Screening: A good starting point is to test a range of solvents with varying polarities. A common screening set includes hexane, ethyl acetate, acetone, ethanol, and water.[16]
-
Mixed Solvent Systems: Often, a mixture of two miscible solvents (one in which the compound is soluble and one in which it is insoluble) provides the best results. For example, you could dissolve your compound in a minimal amount of hot acetone and then slowly add hexane until the solution becomes cloudy. Reheating to clarify and then allowing it to cool slowly can yield good quality crystals.
Q3: Can I use a chemical modification approach to improve the solubility of my final compound?
A3: Yes, this is a common strategy in medicinal chemistry, often referred to as "solubilizing groups."
-
Salt Formation: If your molecule has a suitable acidic or basic handle, forming a salt is a highly effective way to increase aqueous solubility.[9][14]
-
Introduction of Polar Functional Groups: If possible during your synthetic design, the incorporation of polar functional groups such as amines, carboxylic acids, or alcohols can improve solubility. However, this must be balanced with the desired pharmacological activity of the molecule.
Q4: My compound seems to degrade in certain solvents. How can I assess solvent compatibility?
A4: Solvent compatibility is crucial. You can assess this by:
-
Dissolving your compound in the test solvent.
-
Incubating the solution under your intended experimental conditions (e.g., room temperature for 24 hours, or 40°C for 6 hours).
-
Analyzing the sample by HPLC or LC-MS at different time points to check for the appearance of degradation products.
-
Running a control sample in a known stable solvent for comparison.
Q5: What is "oiling out" and how can I prevent it during crystallization?
A5: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too quickly. To prevent this:
-
Use a lower-boiling point solvent if possible.[6]
-
Ensure the solution is not supersaturated to an extreme degree.
-
Cool the solution slowly.
-
Try adding a seed crystal to encourage crystallization.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. accessscience.com [accessscience.com]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 11. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. pharmacyjournal.org [pharmacyjournal.org]
- 16. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving 2,4-Difluoro-5-methylbenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Difluoro-5-methylbenzaldehyde. This versatile fluorinated aromatic building block is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals, where the presence of fluorine can enhance metabolic stability and binding affinity.[1][2] However, scaling up reactions involving this aldehyde from the bench to the pilot plant or manufacturing scale introduces a unique set of challenges.
This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during the scale-up of key transformations involving this compound. The content is structured in a question-and-answer format to directly address the practical problems you may face.
General Considerations for Handling and Scale-Up
Before delving into specific reaction types, it's crucial to acknowledge the general properties of this compound that influence process development.
-
Safety: Like many benzaldehyde derivatives, it can be an irritant to the skin, eyes, and respiratory system. Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE).
-
Reactivity: The aldehyde functional group is highly reactive and susceptible to oxidation to the corresponding carboxylic acid. The fluorine atoms activate the aromatic ring, which can influence the reactivity of the aldehyde and the potential for side reactions.
-
Solubility: Its solubility profile will be a key consideration when selecting reaction and work-up solvents, as well as for the final product's crystallization and isolation.
Troubleshooting Guide 1: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. When scaling up this reaction with this compound, several challenges can arise, primarily related to the formation and reactivity of the ylide and the removal of the triphenylphosphine oxide (TPPO) byproduct.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction is showing low conversion at a larger scale, even though it worked well in the lab. What are the likely causes?
A1: Low conversion on a larger scale can often be traced back to issues with ylide formation or stability. Here are the primary troubleshooting steps:
-
Incomplete Ylide Formation:
-
Base Strength and Stoichiometry: Ensure the base is strong enough for the specific phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[3] On a larger scale, ensure accurate stoichiometry of the base.
-
Moisture and Air Sensitivity: Ylides are highly sensitive to moisture and oxygen. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous.
-
-
Ylide Instability:
-
Non-stabilized ylides can be unstable and may decompose before reacting with the aldehyde. Consider generating the ylide in situ in the presence of the aldehyde or adding the aldehyde solution to the freshly prepared ylide at low temperatures.
-
-
Poor Aldehyde Quality:
-
Verify the purity of your this compound. It can oxidize to the corresponding carboxylic acid upon prolonged storage, which will not participate in the Wittig reaction.
-
Q2: I'm struggling with the removal of triphenylphosphine oxide (TPPO) from my product on a multi-kilogram scale. Column chromatography is not a viable option. What are my alternatives?
A2: TPPO removal is a classic challenge in the scale-up of Wittig reactions. Fortunately, several chromatography-free methods have been developed:
-
Precipitation/Crystallization:
-
Solvent Selection: TPPO has low solubility in nonpolar solvents like hexanes, cyclohexane, or petroleum ether.[4] After the reaction, a solvent swap to one of these can precipitate the TPPO, which can then be removed by filtration.
-
Temperature Optimization: The solubility of TPPO is also temperature-dependent. Cooling the reaction mixture after a solvent swap can further enhance precipitation.[4]
-
-
Complexation with Metal Salts:
-
TPPO can form insoluble complexes with certain Lewis acids. A scalable protocol using magnesium chloride (MgCl₂) has been successfully demonstrated on a 14 kg scale. The insoluble MgCl₂-TPPO complex is easily removed by filtration.[1][5] Zinc chloride (ZnCl₂) has also been used to form insoluble adducts.[6]
-
-
Extraction:
-
While TPPO has poor water solubility, its solubility in certain organic solvents can be exploited. For example, in some processes, TPPO can be separated into a methanol/water phase.[4]
-
Experimental Protocol: Scalable, Chromatography-Free TPPO Removal
This protocol is a general guideline based on the principle of precipitation. Specific solvents and temperatures should be optimized for your particular product's solubility profile.
-
Reaction Completion: Once the Wittig reaction is complete (monitored by HPLC or TLC), concentrate the reaction mixture under reduced pressure to remove the reaction solvent (e.g., THF).
-
Solvent Swap: Add a sufficient volume of a nonpolar solvent in which your product is soluble but TPPO is not (e.g., cyclohexane, n-heptane).
-
Precipitation: Stir the resulting slurry at room temperature or cool to 0-5 °C for several hours to maximize TPPO precipitation.
-
Filtration: Filter the mixture, washing the cake with a small amount of the cold nonpolar solvent.
-
Product Isolation: The filtrate, now significantly depleted of TPPO, can be concentrated and the product isolated by crystallization or distillation.
Logical Workflow for Wittig Reaction Scale-Up
Caption: Decision workflow for scaling up Wittig reactions.
Troubleshooting Guide 2: Grignard Reactions
Grignard reactions are invaluable for forming carbon-carbon bonds by adding an organomagnesium halide to the carbonyl group of this compound. The primary scale-up challenges include managing the exothermic nature of the reaction, ensuring safe quenching, and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is difficult to control on a larger scale, with a significant exotherm. How can I manage this safely?
A1: The formation of the Grignard reagent and its subsequent addition to the aldehyde are both exothermic and can lead to runaway reactions if not properly controlled.[7][8]
-
Controlled Addition: The organic halide should be added slowly and dropwise to the magnesium turnings. Using a syringe pump allows for precise control over the addition rate.[7]
-
Adequate Cooling: Ensure your reactor has a sufficiently powerful cooling system to dissipate the heat generated.
-
Solvent Choice: Tetrahydrofuran (THF) is often preferred over diethyl ether for its higher boiling point, which can help moderate the reaction temperature.[7]
-
Initiation: Be prepared for a potential induction period. Once the reaction initiates, the exotherm can be rapid. Gentle warming may be needed to start the reaction, but immediate cooling capability is essential.[7]
Q2: I'm observing a significant amount of a homocoupled (Wurtz) byproduct in my scaled-up Grignard reaction. How can I minimize this?
A2: Wurtz coupling, where the Grignard reagent reacts with unreacted organic halide, is a common side reaction.
-
Slow Addition: As with managing the exotherm, a slow, controlled addition of the organic halide to the magnesium suspension helps to maintain a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.
-
Continuous Flow Processing: For industrial-scale production, continuous flow reactors can significantly improve selectivity and reduce Wurtz coupling by ensuring a high local concentration of magnesium relative to the organic halide.
Q3: What is the safest way to quench a large-scale Grignard reaction?
A3: Quenching a large volume of unreacted Grignard reagent is hazardous and must be done with extreme care.
-
Cooling: Always cool the reaction mixture to 0 °C in an ice-water bath before quenching.[9]
-
Quenching Agent: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and relatively mild quenching agent. It neutralizes the unreacted Grignard reagent and protonates the magnesium alkoxide product.[9]
-
Slow Addition: The quenching solution must be added very slowly and dropwise with vigorous stirring to control the exotherm and any gas evolution.[10] Respect the induction period; adding too much quenching agent too quickly can lead to a violent, delayed reaction.[10]
Q4: The fluorine atoms on the benzaldehyde seem to be causing unusual side reactions. What should I look out for?
A4: The strongly electron-withdrawing fluorine atoms can activate the aromatic ring, potentially leading to side reactions. A patent describing the Grignard reaction of 3,4-difluorobromobenzene notes that at elevated temperatures, elimination can occur to form a reactive benzyne intermediate, leading to byproducts and lower yields.[11] While the substitution pattern is different, this highlights the importance of strict temperature control when working with fluorinated aromatics in Grignard reactions.
Data Presentation: Common Issues in Grignard Reactions
| Issue | Potential Cause(s) | Troubleshooting/Mitigation Strategy |
| Runaway Exotherm | Rapid addition of organic halide; Inadequate cooling. | Slow, controlled addition of halide; Use of a higher-boiling solvent (THF); Ensure adequate cooling capacity. |
| Low Yield | Incomplete Grignard formation (inactive Mg); Reaction with protic contaminants (water). | Activate Mg with iodine or 1,2-dibromoethane; Use anhydrous solvents and inert atmosphere. |
| Wurtz Byproduct (R-R) | High local concentration of organic halide. | Slow, dropwise addition of halide; Consider continuous flow processing. |
| Reduction of Aldehyde | Grignard reagent has a β-hydrogen. | Run reaction at lower temperatures; Select a Grignard reagent without β-hydrogens if possible.[9] |
Logical Workflow for Safe Grignard Quenching
Caption: Decision process for quenching Grignard reactions.
Troubleshooting Guide 3: Reductive Amination
Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds. When scaling up with this compound, challenges often relate to catalyst activity, selectivity, and control of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: I am seeing the formation of a tertiary amine byproduct from the reaction of my desired secondary amine with another molecule of the aldehyde. How can I prevent this?
A1: The formation of a tertiary amine via double alkylation is a common selectivity issue.
-
Stoichiometry Control: Use a slight excess of the primary amine to favor the formation of the secondary amine.
-
Stepwise Procedure: In some cases, a stepwise approach can improve selectivity. First, form the imine in a suitable solvent like methanol, and then add the reducing agent (e.g., NaBH₄) in a separate step.
-
Catalyst Choice: The choice of catalyst can influence selectivity. Some catalyst systems are more prone to over-alkylation than others.
Q2: My catalyst seems to be deactivating or showing low activity at a larger scale. What could be the issue?
A2: Catalyst deactivation can be caused by several factors:
-
Catalyst Poisoning: The amine product can sometimes act as a ligand and poison the metal catalyst, reducing its activity.
-
Impurity in Starting Materials: Impurities in the aldehyde, amine, or solvent can deactivate the catalyst. Ensure high-purity starting materials for scale-up.
-
Insufficient Mixing: On a larger scale, inadequate mixing can lead to localized "hot spots" or poor catalyst suspension, reducing overall efficiency.
Q3: Which reducing agent is best for a large-scale reductive amination?
A3: The choice of reducing agent depends on factors like cost, safety, and selectivity.
-
Sodium Borohydride (NaBH₄): A common and cost-effective choice, but it can also reduce the starting aldehyde if not controlled properly.
-
Sodium Triacetoxyborohydride (STAB): Often preferred for its milder nature and higher selectivity for reducing the iminium ion over the aldehyde.[12] This can be particularly useful when working with precious or complex aldehydes.
-
Catalytic Hydrogenation: For very large-scale industrial processes, catalytic hydrogenation (using H₂ gas) is often the most economical and "green" option, as it produces only water as a byproduct. However, it requires specialized high-pressure equipment.
Troubleshooting Guide 4: Aldol Condensation
The Aldol condensation of this compound with a ketone or another aldehyde is a powerful C-C bond-forming reaction. Scale-up challenges often involve controlling selectivity and preventing self-condensation.
Frequently Asked questions (FAQs)
Q1: In my crossed Aldol reaction, I am getting a significant amount of the self-condensation product of my ketone. How can I improve the selectivity?
A1: To favor the crossed Aldol product, you need to control which carbonyl compound forms the enolate and which acts as the electrophile.
-
Directed Aldol Conditions: Use a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) to pre-form the enolate of the ketone quantitatively at low temperatures (e.g., -78 °C). Then, slowly add the this compound to the pre-formed enolate. This provides kinetic control over the reaction.
-
Order of Addition: Slowly adding the ketone to a mixture of the aldehyde and the base can sometimes favor the desired reaction, as the enolate reacts with the more electrophilic aldehyde as it is formed.
Q2: My Aldol addition product is dehydrating to the α,β-unsaturated product, but I want to isolate the β-hydroxy carbonyl compound. How can I prevent this?
A2: Dehydration is often promoted by heat and strong acidic or basic conditions.
-
Temperature Control: Run the reaction at low temperatures to favor the initial Aldol addition product.
-
Mild Conditions: Use milder bases and ensure the reaction is quenched carefully to avoid temperature spikes or prolonged exposure to strong acids/bases during workup.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound|CAS 315204-36-5 [benchchem.com]
- 3. US20100041912A1 - Method for the wittig reaction in the preparation of carboprost - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4751307A - Wittig-reaction processes - Google Patents [patents.google.com]
- 7. PubChemLite - this compound (C8H6F2O) [pubchemlite.lcsb.uni.lu]
- 8. US3347912A - Novel grignard reagents - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. WO2014207206A1 - Preparation of grignard reagents using a fluidized bed - Google Patents [patents.google.com]
- 11. CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents [patents.google.com]
- 12. Wittig Reaction [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Reagents for 2,4-Difluoro-5-methylbenzaldehyde in Pharmaceutical Synthesis
Abstract
In the landscape of pharmaceutical synthesis, the judicious selection of starting materials is paramount to achieving optimal reaction outcomes and desirable pharmacological profiles in active pharmaceutical ingredients (APIs). 2,4-Difluoro-5-methylbenzaldehyde has established itself as a valuable building block, primarily owing to the advantageous properties conferred by its fluorine substituents, such as enhanced metabolic stability and bioavailability.[1] This guide provides a comprehensive comparison of alternative reagents to this compound, with a focus on their performance in key pharmaceutical synthesis reactions. We will delve into the principles of bioisosterism to rationalize the selection of alternatives and present available experimental data to offer a clear, objective comparison for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Benzaldehydes in Medicinal Chemistry
The incorporation of fluorine atoms into API scaffolds is a widely employed strategy in modern drug discovery.[2] The unique electronic properties of fluorine can significantly influence a molecule's lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties.[3] Substituted benzaldehydes, as versatile intermediates, play a crucial role in the synthesis of a vast array of heterocyclic compounds of medicinal importance, including benzimidazoles, which are known for their diverse biological activities.[4][5]
This compound, with its distinct substitution pattern, serves as a key precursor in the synthesis of various pharmaceutical intermediates. Its aldehyde functionality provides a reactive handle for a multitude of transformations, such as condensation reactions, while the difluoro-methylphenyl moiety imparts desirable characteristics to the final molecule. However, the exploration of alternative reagents is driven by several factors, including cost-effectiveness, availability, and the potential for fine-tuning the physicochemical properties of the target API.
The Principle of Bioisosterism: A Rational Approach to Selecting Alternatives
The concept of bioisosterism, the replacement of a functional group with another that possesses similar physical or chemical properties to elicit a similar biological response, is a cornerstone of rational drug design.[1] When considering alternatives to the 2,4-difluoro-5-methylphenyl moiety, we can apply this principle to identify suitable replacements.
dot
Figure 1: The principle of bioisosteric replacement guides the selection of alternative reagents.
Key bioisosteric replacements for the fluorine atoms in this compound include:
-
Chlorine: The most common and direct bioisostere for fluorine. Chlorine is also a halogen and shares some electronic similarities with fluorine, although it is larger and less electronegative. This substitution can impact the electronic and steric profile of the molecule.
-
Other Halogens (Br, I): While less common as direct fluorine replacements, bromine and iodine can be considered, though their significantly larger size and different electronic properties will lead to more substantial changes in the final compound.
-
Trifluoromethyl Group (CF₃): Can act as a bioisostere for a methyl or chloro group and introduces strong electron-withdrawing properties.
-
Cyano Group (CN): A linear, electron-withdrawing group that can mimic some of the electronic effects of a halogen.
For the purpose of this guide, we will focus on the most direct and synthetically accessible bioisosteric replacement: the substitution of fluorine with chlorine.
Comparative Analysis: Performance in Benzimidazole Synthesis
The condensation of an o-phenylenediamine with a substituted benzaldehyde is a fundamental method for the synthesis of benzimidazoles, a class of heterocycles with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[4][6] The reactivity of the benzaldehyde in this reaction is a critical factor influencing the reaction rate and yield.
Theoretical Reactivity Considerations
The electrophilicity of the carbonyl carbon in the benzaldehyde is a key determinant of its reactivity towards nucleophilic attack by the o-phenylenediamine.
-
Fluorine vs. Chlorine: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) makes the carbonyl carbon of a fluorinated benzaldehyde more electrophilic and thus, in principle, more reactive towards nucleophiles compared to its chlorinated counterpart.[7][8]
-
Steric Effects: The smaller atomic radius of fluorine compared to chlorine results in less steric hindrance around the reaction center, which can also contribute to a faster reaction rate.
dot
Figure 2: Electronic and steric factors influencing the reactivity of halogenated benzaldehydes.
Experimental Data Comparison
A study on the synthesis of new fluoro-benzimidazole derivatives provides valuable insights. The synthesis of 4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-(2,4-difluoro-benzylidene)benzohydrazide was achieved with a yield of 86%.[9] In the same study, the corresponding 2,4-dichloro-benzylidene derivative was synthesized with a yield of 76%.[9] Although the core benzaldehyde is not the 5-methyl substituted version, this data supports the theoretical expectation that the more electrophilic difluoro-substituted aldehyde leads to a higher yield in this condensation-type reaction.
Another report on the synthesis of benzimidazole derivatives using sodium metabisulphite as a catalyst describes the preparation of a benzimidazole from 2,4-dichlorobenzaldehyde.[10] While a direct yield comparison is not provided, the successful use of the dichloro-analog demonstrates its viability as a reagent in such transformations.
| Reagent | Reaction Type | Product | Yield (%) | Reference |
| 2,4-Difluorobenzaldehyde derivative | Benzimidazole Synthesis | 4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-(2,4-difluoro-benzylidene)benzohydrazide | 86 | [9] |
| 2,4-Dichlorobenzaldehyde derivative | Benzimidazole Synthesis | 4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-(2,4-dichloro-benzylidene)benzohydrazide | 76 | [9] |
| 2,4-Dichlorobenzaldehyde | Benzimidazole Synthesis | 2-(2,4-Dichlorophenyl)-1H-benzimidazole | Not specified, but successful | [10] |
Table 1: Comparative Yields in Benzimidazole Synthesis.
Alternative Reagents: A Deeper Dive
2,4-Dichloro-5-methylbenzaldehyde
This is the most direct bioisosteric replacement for this compound.
-
Synthesis: The synthesis of 2,4-dichlorobenzaldehyde is well-established and can be achieved through methods like the Vilsmeier-Haack reaction from 1,3-dichlorobenzene.[11] The introduction of the 5-methyl group can be accomplished through standard aromatic substitution reactions on a suitable precursor.
-
Reactivity: As discussed, it is expected to be slightly less reactive than its difluoro counterpart due to lower electrophilicity and greater steric hindrance. However, it is still a viable and often more cost-effective option for many condensation reactions.
-
Impact on Final Product: The replacement of fluorine with chlorine will increase the lipophilicity of the final API, which can affect its solubility, membrane permeability, and metabolic profile.
2-Chloro-4-fluoro-5-methylbenzaldehyde
This hybrid analog offers a middle ground between the difluoro and dichloro options.
-
Synthesis: The synthesis can be approached through selective halogenation and formylation of appropriately substituted toluene derivatives. For instance, 2-chloro-4-fluoro-5-nitrobenzaldehyde can be prepared via nitration of 2-chloro-4-fluorobenzaldehyde.[12]
-
Reactivity: Its reactivity would be intermediate between the difluoro and dichloro analogs. The presence of one fluorine atom would still provide significant activation of the carbonyl group.
-
Impact on Final Product: This reagent allows for the fine-tuning of the electronic and lipophilic properties of the final molecule, offering a valuable tool for lead optimization.
Experimental Protocols
The following are representative protocols for the synthesis of the primary reagent and one of its key alternatives, as well as a general procedure for a common downstream reaction.
Synthesis of 2,4-Difluorobenzaldehyde
A common method for the synthesis of 2,4-difluorobenzaldehyde is the formylation of 1,3-difluorobenzene.
-
Reactants: 1,3-difluorobenzene, carbon monoxide, aluminum chloride (AlCl₃), and hydrochloric acid (HCl).
-
Procedure: The reaction is typically carried out in a pressure reactor. 1,3-difluorobenzene is reacted with carbon monoxide in the presence of AlCl₃ as a catalyst and a catalytic amount of HCl. The reaction is run at elevated pressure and a temperature of around 60°C for several hours.[13]
-
Work-up: After the reaction, the mixture is carefully quenched with ice water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed to yield the crude product, which can be further purified by distillation.
Synthesis of 2,4-Dichlorobenzaldehyde
The Vilsmeier-Haack reaction is a widely used method for the synthesis of 2,4-dichlorobenzaldehyde.
-
Reactants: 1,3-Dichlorobenzene, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).
-
Procedure: POCl₃ is added to DMF at a low temperature to form the Vilsmeier reagent. 1,3-Dichlorobenzene is then added, and the mixture is heated.[11]
-
Work-up: The reaction mixture is poured into ice water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or distillation.[11]
General Protocol for Benzimidazole Synthesis
This protocol is a general representation of the condensation reaction between an o-phenylenediamine and a substituted benzaldehyde.
dot
Figure 3: General workflow for benzimidazole synthesis from o-phenylenediamine and a substituted benzaldehyde.
-
Reactants: Substituted benzaldehyde (e.g., this compound or an alternative), o-phenylenediamine, and a catalyst (e.g., p-toluenesulfonic acid, ammonium chloride, or a Lewis acid).
-
Procedure: The substituted benzaldehyde and o-phenylenediamine are dissolved in a suitable solvent (e.g., ethanol, acetic acid, or DMF). A catalytic amount of the chosen acid is added, and the mixture is heated to reflux or stirred at an elevated temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent. The solid product is collected by filtration, washed, and can be further purified by recrystallization.
Conclusion and Future Perspectives
This compound remains a valuable reagent in pharmaceutical synthesis due to the advantageous properties conferred by its fluorine atoms. However, a thorough understanding of its bioisosteric alternatives, particularly 2,4-dichloro-5-methylbenzaldehyde and 2-chloro-4-fluoro-5-methylbenzaldehyde, provides medicinal chemists with a powerful toolkit for lead optimization and process development.
The choice of reagent will ultimately depend on a careful consideration of several factors:
-
Desired Physicochemical Properties: The degree of lipophilicity and the electronic nature of the final API can be fine-tuned by selecting the appropriate halogen substitution pattern.
-
Synthetic Accessibility and Cost: The cost and availability of the starting materials are critical considerations, especially for large-scale synthesis. Chlorinated analogs are often more cost-effective than their fluorinated counterparts.
-
Reaction Efficiency: As demonstrated by the available data, fluorinated benzaldehydes may offer higher yields in certain condensation reactions, which can be a deciding factor in optimizing a synthetic route.
Future research should focus on direct, side-by-side comparative studies of these and other substituted benzaldehydes in a wider range of pharmaceutically relevant reactions. Such data will be invaluable for building predictive models of reactivity and for making more informed decisions in the early stages of drug discovery and development.
References
- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 11. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
validation of analytical methods for 2,4-Difluoro-5-methylbenzaldehyde derivatives
Initiating Research on Validation
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A Comparative Guide to Catalysts for Reactions with 2,4-Difluoro-5-methylbenzaldehyde: A Researcher's Handbook
This guide offers a comprehensive comparative analysis of various catalytic systems for the chemical transformation of 2,4-Difluoro-5-methylbenzaldehyde, a critical starting material in the synthesis of numerous pharmaceutical compounds. The insights provided herein are grounded in experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction: The Strategic Importance of Catalysis
This compound is a valuable building block in medicinal chemistry due to the unique properties conferred by its fluorine and methyl substituents. The targeted functionalization of this molecule is paramount for the development of novel therapeutics. Catalysis provides the essential tools to achieve these transformations with high efficiency, selectivity, and sustainability. This document will explore and compare the performance of different catalyst classes, elucidating the rationale behind their application.
Section 1: Transition Metal Catalysis: The Workhorse of C-C Bond Formation
Transition metal catalysts, particularly those based on palladium and rhodium, are renowned for their versatility and high catalytic activity in a vast array of organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of carbon-carbon bonds with exceptional reliability. For instance, the Suzuki-Miyaura coupling reaction is a powerful method for creating biaryl structures.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol details a typical procedure for the coupling of this compound (as its corresponding halide or triflate) with a boronic acid derivative.
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-Difluoro-5-methylbromobenzene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1, 10 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Comparative Performance of Palladium Catalysts
| Catalyst System | Coupling Partner | Yield (%) | Key Advantages |
| Pd(PPh₃)₄ / K₂CO₃ | Phenylboronic acid | ~88% | Readily available, well-established |
| Pd(dppf)Cl₂ / Cs₂CO₃ | 4-Methoxyphenylboronic acid | ~95% | High stability, effective for challenging substrates |
| Buchwald-Hartwig Palladacycle / K₃PO₄ | Heteroarylboronic acids | >90% | High turnover numbers, broad substrate scope |
The choice of ligand and base is critical in optimizing the Suzuki-Miyaura coupling. Electron-rich and bulky phosphine ligands often enhance the catalytic activity of the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Organocatalysis: A Metal-Free Approach to Asymmetry
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of potentially toxic and expensive transition metals.
Proline-Catalyzed Aldol Reactions
The amino acid L-proline is an effective catalyst for the direct asymmetric aldol reaction between an aldehyde and a ketone, a fundamental C-C bond-forming reaction.
Experimental Protocol: Asymmetric Aldol Reaction
-
In a vial, dissolve this compound (0.5 mmol, 1.0 equiv) in dimethyl sulfoxide (DMSO, 1.0 mL).
-
Add the ketone (e.g., acetone, 5.0 mmol, 10 equiv) to the solution.
-
Add L-proline (0.05 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for 24-72 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the aldol adduct.
Comparative Performance of Organocatalysts
| Catalyst | Ketone | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |
| L-Proline | Acetone | >95:5 | >99% | ~85% |
| (S)-2-(Diphenyl(trimethylsiloxy)methyl)pyrrolidine | Cyclohexanone | >90:10 | ~98% | ~92% |
| O-TMS-protected Diarylprolinol | Methyl ethyl ketone | >98:2 | >99% | ~90% |
The enamine mechanism, central to proline catalysis, allows for precise stereochemical control.
Caption: The enamine-based catalytic cycle for the proline-catalyzed aldol reaction.
Section 3: Biocatalysis: The Green and Selective Alternative
Enzymes offer unparalleled selectivity under mild reaction conditions, making them an attractive option for sustainable pharmaceutical manufacturing.
Alcohol Dehydrogenase (ADH) Mediated Reductions
Alcohol dehydrogenases are a class of enzymes that catalyze the reduction of aldehydes and ketones to their corresponding alcohols with high enantioselectivity.
Experimental Protocol: Enzymatic Reduction
-
In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Add this compound (e.g., to a final concentration of 10-50 mM). A co-solvent like DMSO may be used to aid solubility.
-
Add the cofactor, typically NADH or NADPH (1.0-1.2 equiv).
-
Incorporate a cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a suitable ADH).
-
Initiate the reaction by adding the alcohol dehydrogenase (e.g., from Lactobacillus kefir or a commercially available recombinant ADH).
-
Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C) for 12-48 hours.
-
Monitor the conversion by HPLC or GC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.
Comparative Performance of Alcohol Dehydrogenases
| Enzyme Source | Cofactor Regeneration | Enantiomeric Excess (ee, %) | Conversion (%) |
| Lactobacillus kefir ADH | Isopropanol | >99% (S) | >98% |
| Recombinant ADH from Rhodococcus ruber | Glucose/GDH | >99% (R) | >99% |
| Engineered ADH variants | Formate/Formate Dehydrogenase | >99% | >99% |
The stereochemical outcome of the reduction is dictated by the specific ADH used, allowing access to either enantiomer of the resulting alcohol.
cost-benefit analysis of using 2,4-Difluoro-5-methylbenzaldehyde in synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of starting materials is a critical decision that dictates not only the efficiency of a synthetic route but also the ultimate biological efficacy and metabolic stability of the target molecule. Among the vast array of available building blocks, fluorinated benzaldehydes have carved out a significant niche due to the unique properties imparted by the fluorine atom. This guide provides an in-depth cost-benefit analysis of 2,4-Difluoro-5-methylbenzaldehyde, a key intermediate, comparing its performance with viable alternatives and offering supporting experimental context.
The Strategic Advantage of Fluorine and Methyl Substituents
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties. The strong carbon-fluorine bond increases metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.[1] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence conformational preferences, leading to improved binding affinity and selectivity for the target protein.[1]
The presence of a methyl group on the aromatic ring also plays a crucial role. It can provide a steric block to enzymatic degradation and its lipophilicity can enhance membrane permeability. The combination of two fluorine atoms and a methyl group in this compound creates a unique electronic and steric profile that can be strategically exploited in drug design.
Comparative Analysis of this compound and Its Alternatives
To provide a comprehensive analysis, we will compare this compound with two primary alternatives: its non-methylated counterpart, 2,4-Difluorobenzaldehyde, and a chlorinated analog, 2,4-Dichloro-5-methylbenzaldehyde.
Data Presentation: Cost and Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | Indicative Price (per gram) | Cost per Mole | Key Physicochemical Features |
| This compound | 156.13 | ~$15 - $30 | High | Enhanced metabolic stability and binding selectivity due to fluorine and methyl groups.[1] |
| 2,4-Difluorobenzaldehyde | 142.10 | ~$1 - $5 | Moderate | Strong electron-withdrawing effect of two fluorine atoms enhances aldehyde reactivity.[2] |
| 2,4-Dichloro-5-methylbenzaldehyde | 189.04 | ~$10 - $20 | High | Chloro groups offer a different electronic profile and potential for further functionalization. |
Note: Prices are indicative and can vary based on supplier, purity, and quantity.
Experimental Protocols and Performance Comparison
A common and crucial reaction for benzaldehyde derivatives in pharmaceutical synthesis is the formation of Schiff bases through condensation with primary amines. These imines are versatile intermediates for the synthesis of a wide range of heterocyclic compounds.
Experimental Protocol: Synthesis of a Schiff Base from this compound
This protocol describes the synthesis of N-(2,4-difluoro-5-methylbenzylidene)aniline.
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.56 g, 10 mmol) in 20 mL of ethanol.
-
Add aniline (0.93 g, 10 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield the Schiff base.
Expected Outcome:
Based on similar reactions, a high yield of the crystalline Schiff base is expected. The fluorine and methyl groups are not expected to sterically hinder the reaction but will influence the electronic properties of the resulting imine.
Performance Comparison in a Real-World Synthesis: The Case of Fexuprazan
Fexuprazan, a potassium-competitive acid blocker, is a recently developed drug for treating gastroesophageal reflux disease. A key intermediate in its synthesis is methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate. One patented synthetic route utilizes 2,4-Difluorobenzaldehyde as a starting material.
Hypothetical Comparison:
While a direct comparative study using this compound for the synthesis of a Fexuprazan analog is not publicly available, we can infer a performance comparison based on established chemical principles.
-
Reactivity: The two fluorine atoms in 2,4-Difluorobenzaldehyde have a strong electron-withdrawing effect, making the aldehyde carbon more electrophilic and thus more reactive towards nucleophiles.[2] The additional electron-donating methyl group in this compound would slightly reduce this electrophilicity, potentially leading to slower reaction rates in nucleophilic addition steps.
-
Yield: In the synthesis of the Fexuprazan intermediate, high yields are reported with 2,4-Difluorobenzaldehyde. It is plausible that a similar reaction with this compound would also proceed with good yield, although optimization of reaction conditions might be necessary to account for the altered reactivity.
-
Cost-Effectiveness: Given the significantly lower cost per mole of 2,4-Difluorobenzaldehyde, it is the more cost-effective choice for the synthesis of the Fexuprazan intermediate, unless the methyl group is a required structural element in the final target molecule.
Visualization of Key Concepts
Diagram: Logical Relationship of Substituent Effects on Reactivity
Caption: Influence of substituents on benzaldehyde reactivity.
Diagram: Experimental Workflow for Schiff Base Synthesis
Caption: Workflow for Schiff base synthesis.
Cost-Benefit Conclusion
The choice between this compound and its alternatives is a nuanced decision that hinges on the specific goals of the synthesis.
-
For High-Value, Metabolically Stable APIs: this compound is the superior, albeit more expensive, choice when the final product's metabolic stability and binding affinity are paramount. The combined electronic and steric effects of the fluorine and methyl groups can provide a significant advantage in the drug discovery and development process, potentially leading to a more effective and safer drug candidate. The higher upfront cost of the starting material can be justified by the increased probability of clinical success and the potential for a longer in-vivo half-life of the final drug.
-
For Cost-Sensitive Syntheses and When the Methyl Group is Not Required: 2,4-Difluorobenzaldehyde presents a more economical option. Its higher reactivity may also lead to shorter reaction times and simpler process development. For the synthesis of molecules where the methyl group is not a key pharmacophoric element, 2,4-Difluorobenzaldehyde offers a clear cost advantage without compromising the benefits of difluorination.
-
Exploring Alternative Electronic Profiles: 2,4-Dichloro-5-methylbenzaldehyde can be considered when a different halogen's electronic and steric properties are desired, or when subsequent cross-coupling reactions at the chloro-positions are planned. However, its cost is comparable to the difluoro-methylated analog, making it a less direct competitor on a purely cost basis.
References
assessing the purity of synthesized 2,4-Difluoro-5-methylbenzaldehyde derivatives
An In-Depth Comparative Guide to Assessing the Purity of Synthesized 2,4-Difluoro-5-methylbenzaldehyde Derivatives
In the landscape of pharmaceutical research and drug development, the integrity of a starting material is not merely a matter of quality control; it is the bedrock of reproducible science and, ultimately, patient safety. This compound serves as a critical building block in the synthesis of various pharmacologically active compounds, where its fluorinated aromatic structure can enhance metabolic stability and bioavailability[1]. Consequently, the rigorous assessment of its purity is a non-negotiable prerequisite for its use in any synthetic pathway. Impurities, even in trace amounts, can lead to unforeseen side reactions, diminished yields, and the generation of difficult-to-remove byproducts, complicating downstream processes and potentially compromising the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of the principal analytical techniques for determining the purity of this compound. We will move beyond procedural lists to explore the underlying principles of each method, the rationale for experimental choices, and the unique advantages each technique offers. This content is designed for researchers, scientists, and drug development professionals who require a robust, validated approach to purity assessment.
The Analytical Imperative: Why Purity Matters
The purity of a key intermediate like this compound directly influences the quality of the subsequent API. The International Council for Harmonisation (ICH) guidelines mandate strict control over impurities in drug substances[2][3]. Common impurities in benzaldehyde syntheses can include unreacted starting materials, over-oxidized products such as the corresponding benzoic acid, and isomeric byproducts, each of which can have its own reactivity and toxicological profile[4]. A validated analytical strategy is therefore essential to ensure that the data generated is reliable, precise, and accurate[2].
The Workflow of Purity Assessment
A systematic approach to purity assessment ensures comprehensive characterization of the synthesized material. The process begins with sample preparation and flows through analysis by one or more orthogonal techniques, culminating in data interpretation and a definitive purity statement.
Caption: Logical workflow for the purity assessment of a synthesized chemical intermediate.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
For routine purity assessment of moderately polar, non-volatile compounds like substituted benzaldehydes, Reverse-Phase HPLC (RP-HPLC) is the industry-standard method.[5][6] Its high resolution, sensitivity, and robustness make it ideal for separating the main compound from non-volatile, process-related impurities[5].
Causality Behind the Method: The principle of RP-HPLC relies on the partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. Compounds with higher hydrophobicity are retained longer on the column. This mechanism is exceptionally effective for separating benzaldehyde derivatives from more polar (e.g., over-oxidized carboxylic acids) or less polar (e.g., certain coupling byproducts) impurities.
Experimental Protocol: RP-HPLC Method
This protocol is a validated starting point for this compound analysis. Method validation according to ICH guidelines is necessary to ensure it is suitable for its intended purpose[7][8].
-
Instrumentation: Standard analytical HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of HPLC-grade water (A) and acetonitrile (B) is often optimal.
-
Rationale: A gradient elution, starting with a higher proportion of water and increasing the acetonitrile concentration, allows for the elution of a wide range of impurities with varying polarities.
-
-
Gradient Program:
-
0-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
-
Detection Wavelength: 254 nm.
-
Rationale: Aromatic aldehydes exhibit strong UV absorbance around this wavelength. A DAD can be used to scan multiple wavelengths to ensure no impurities are missed.
-
-
Sample Preparation:
-
Accurately weigh and dissolve ~10 mg of the synthesized compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a final concentration of 0.1 mg/mL with the initial mobile phase composition (50:50 water:acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the HPLC system[6].
-
Data Interpretation: Purity is calculated using the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram[9]. For publication in journals like the Journal of Medicinal Chemistry, a purity of >95% is required[10].
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility
GC-MS is a powerful alternative or orthogonal technique, combining the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry[5][11]. It is particularly well-suited for volatile and semi-volatile compounds. While this compound is sufficiently volatile for GC analysis, this method excels at identifying low-level volatile impurities that might be missed by HPLC.
Causality Behind the Method: Separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the capillary column. The coupled mass spectrometer then fragments the eluted molecules into predictable patterns, providing a "fingerprint" for structural identification. This makes GC-MS an excellent tool not just for quantification but also for the structural elucidation of unknown impurities[12].
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).
-
Column: A non-polar or mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is a good starting point[5].
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes.
-
Rationale: This temperature program ensures that lower boiling point impurities elute first, followed by the main analyte and any higher boiling point contaminants.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL into the GC system.
-
Data Interpretation: The total ion chromatogram (TIC) is used for purity assessment via area percentage. The mass spectrum of each peak should be compared against a library (e.g., NIST) and the known fragmentation pattern of the target molecule to confirm identity and identify impurities.
Quantitative NMR (qNMR) Spectroscopy: The Absolute Standard
While HPLC and GC provide relative purity based on peak areas, quantitative Nuclear Magnetic Resonance (qNMR) offers a direct, non-destructive method to determine the absolute purity of a compound without requiring a reference standard of the analyte itself[10][13]. The Journal of Medicinal Chemistry and other leading publications now encourage or require qNMR as a method for purity determination[10][14].
Causality Behind the Method: The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to the integral of a known signal from a certified internal standard of high purity and known concentration, one can calculate the absolute purity of the analyte[13].
Experimental Protocol: ¹H qNMR Method
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz).
-
Internal Standard: A certified internal standard that is stable, non-volatile, and has signals that do not overlap with the analyte. For this compound, dimethyl sulfone or maleic acid could be suitable choices.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized compound and ~10 mg of the certified internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Crucial Parameter - Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ relaxation time of the protons being quantified) to ensure complete relaxation of all nuclei between pulses. A value of 30 seconds is often a safe starting point.
-
Rationale: Incomplete relaxation is the most common source of error in qNMR, leading to inaccurate integrals.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the signals to be integrated).
-
-
Data Processing:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved proton signal from the analyte (e.g., the aldehyde proton, -CHO) and a well-resolved signal from the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_std = Purity of the internal standard
Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | Quantitative NMR (qNMR) |
| Principle | Partitioning between mobile and stationary phases | Volatility and partitioning in a gaseous mobile phase | Nuclear spin resonance in a magnetic field |
| Purity Type | Relative (% Area) | Relative (% Area) | Absolute (molar quantity) |
| Primary Use | Routine QC, separation of non-volatile impurities | Separation of volatile impurities, structural ID | Absolute purity determination, structural confirmation |
| Strengths | High resolution, robust, widely available, good for non-volatiles[5][8] | High sensitivity, definitive identification via MS, excellent for volatile analysis[11][12] | Non-destructive, highly accurate, no analyte-specific reference standard needed, fast[10][13][15] |
| Weaknesses | Requires reference standards for impurity ID, may miss volatile impurities | Not suitable for non-volatile or thermally labile compounds, potential for sample degradation | Lower sensitivity than chromatographic methods, requires expensive equipment, potential for signal overlap |
| Best For | Quantifying known, non-volatile impurities and main component in a QC environment. | Identifying unknown volatile impurities and confirming identity. | Establishing the absolute purity of a reference standard or final compound for biological testing. |
Conclusion: An Integrated, Orthogonal Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust and trustworthy assessment of synthesized this compound relies on an integrated, orthogonal approach. RP-HPLC serves as the primary workhorse for routine quality control, effectively separating the target molecule from common process-related impurities. GC-MS provides a powerful complementary method for identifying volatile contaminants and confirming the structure of both the main component and its byproducts.
Finally, for establishing a definitive, absolute purity value—essential for materials destined for biological screening or for use as an analytical standard—Quantitative NMR is the unequivocal gold standard. By judiciously selecting from these techniques, researchers and drug development professionals can ensure the quality and integrity of their chemical intermediates, building a foundation of reliable data for the successful advancement of their scientific programs.
References
- 1. This compound [myskinrecipes.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wjarr.com [wjarr.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 15. quora.com [quora.com]
Stability Under Scrutiny: A Comparative Guide to 2,4-Difluoro-5-methylbenzaldehyde in Diverse Reaction Environments
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of key intermediates is paramount for robust process development and ensuring the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth evaluation of the stability of 2,4-Difluoro-5-methylbenzaldehyde under a variety of strenuous reaction conditions, offering a comparative analysis against other relevant aromatic aldehydes. The insights and experimental frameworks presented herein are designed to empower informed decisions in the synthesis and handling of this versatile fluorinated building block.
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals, largely due to the influence of its fluorine substituents on the molecule's overall properties.[1][2] However, the very features that make it synthetically attractive—the electron-withdrawing fluorine atoms and the reactive aldehyde group—also dictate its susceptibility to degradation under various chemical environments. This guide explores its stability profile across hydrolytic, oxidative, reductive, thermal, and photolytic stress conditions.
Hydrolytic Stability: A Tale of Two pH Extremes
The stability of this compound in aqueous media is highly dependent on the pH. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]
Acidic Conditions: Under acidic conditions, the aldehyde group is protonated, further increasing its electrophilicity. While aromatic aldehydes are generally stable to acid-catalyzed hydration, prolonged exposure to strong acids and elevated temperatures can lead to degradation, potentially through polymerization or other side reactions. For a similar compound, 2,4-difluorobenzaldehyde, synthesis is often carried out under acidic conditions, suggesting a degree of stability.[4] However, forced degradation studies are necessary to quantify this.
Basic Conditions: In basic media, the aldehyde is susceptible to several degradation pathways. The Cannizzaro reaction, a disproportionation of two aldehyde molecules to yield a carboxylic acid and an alcohol, is a known reaction for aldehydes lacking an alpha-hydrogen.[5] Given the structure of this compound, this is a plausible degradation route under strong basic conditions. Additionally, haloform-type reactions could be a consideration, although less likely for an aromatic aldehyde.
Oxidative Degradation: The Inevitable Conversion to Carboxylic Acid
A primary degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid.[6] This can occur under various oxidative conditions, from exposure to atmospheric oxygen to reaction with stronger oxidizing agents like hydrogen peroxide.
A patented method for the synthesis of 2,4-difluorobenzaldehyde involves the oxidation of 2,4-difluorotoluene using hydrogen peroxide.[6] This indicates that while the precursor is oxidized, the resulting aldehyde itself may be susceptible to over-oxidation to 2,4-difluorobenzoic acid under the same conditions. Therefore, it can be inferred that this compound would likely oxidize to 2,4-Difluoro-5-methylbenzoic acid when subjected to oxidative stress. The rate of this oxidation would be influenced by the specific oxidant, temperature, and catalyst used.
Reductive Stability: From Aldehyde to Alcohol
The aldehyde functional group is readily reduced to a primary alcohol. This transformation is a common synthetic route and also a potential degradation pathway under reductive stress. Catalytic hydrogenation is a widely used method for this reduction.[7][8] For instance, the hydrogenation of 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol is a well-established reaction.[9]
It is highly probable that this compound will be reduced to 2,4-Difluoro-5-methylbenzyl alcohol in the presence of reducing agents such as sodium borohydride or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). The stability of the fluorine substituents under these conditions is generally high.
Thermal and Photolytic Stress: Unveiling Decomposition Pathways
Thermal Stability: Aromatic aldehydes, while generally stable at ambient temperatures, can decompose at elevated temperatures. A technical guide on the thermal stability of 4-fluorobenzaldehyde indicates that it is stable under ambient conditions but can decompose at high temperatures to produce carbon oxides and hydrogen fluoride.[10] Given the structural similarity, this compound is expected to exhibit comparable thermal behavior, with the potential for similar hazardous decomposition products. Thermogravimetric analysis (TGA) would be the standard technique to experimentally determine its decomposition temperature.[11]
Photolytic Stability: The presence of chromophores, such as the carbonyl group and the aromatic ring, makes aldehydes susceptible to photodegradation.[8] The energy from UV light can promote the molecule to an excited state, leading to various reactions, including radical formation and subsequent degradation. For chlorinated benzaldehydes, photolysis in aqueous solutions has been shown to result in the cleavage of the carbon-halogen bond and the formation of various degradation products.[12] It is plausible that the C-F bonds in this compound could also be susceptible to photolytic cleavage, although C-F bonds are generally stronger than C-Cl bonds. The quantum yield of photodegradation would provide a quantitative measure of its photostability.[13][14][15]
Comparative Stability Analysis
To provide a clearer perspective on the stability of this compound, a comparative summary with other common benzaldehydes is presented below. The stability is qualitatively assessed based on general chemical principles and available data for analogous compounds.
| Condition | Benzaldehyde | 4-Fluorobenzaldehyde | 2,4-Dichlorobenzaldehyde | This compound (Predicted) |
| Acidic Hydrolysis | Generally Stable | Generally Stable | Generally Stable | Moderately Stable |
| Basic Hydrolysis | Susceptible to Cannizzaro | Susceptible to Cannizzaro | Susceptible to Cannizzaro | Susceptible to Cannizzaro |
| Oxidation (H₂O₂) | Oxidizes to Benzoic Acid | Oxidizes to 4-Fluorobenzoic Acid | Oxidizes to 2,4-Dichlorobenzoic Acid | Oxidizes to 2,4-Difluoro-5-methylbenzoic Acid |
| Reduction (H₂/Pd/C) | Reduces to Benzyl Alcohol | Reduces to 4-Fluorobenzyl Alcohol | Reduces to 2,4-Dichlorobenzyl Alcohol | Reduces to 2,4-Difluoro-5-methylbenzyl Alcohol |
| Thermal Stability | Decomposes at High Temp. | Decomposes at High Temp. | Decomposes at High Temp. | Decomposes at High Temp. |
| Photolytic Stability | Degrades under UV | Degrades under UV | Degrades under UV | Expected to degrade under UV |
Experimental Protocols for Forced Degradation Studies
To experimentally validate the stability of this compound, a series of forced degradation studies should be conducted as per the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[16] The goal is to achieve 5-20% degradation to identify potential degradants.[17]
General Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Detailed Methodologies
1. Hydrolytic Stability:
-
Acidic: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 24, 48 hours). Neutralize an aliquot before analysis.
-
Basic: Treat a solution of the compound with 0.1 M NaOH at 60°C for a specified period. Neutralize an aliquot before analysis.
2. Oxidative Stability:
-
Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Protect the solution from light. Monitor the reaction at various time points.
3. Reductive Stability:
-
Dissolve the compound in a suitable solvent (e.g., methanol) and add sodium borohydride portion-wise at 0°C. Monitor the reaction by TLC or HPLC.
4. Thermal Stability:
-
Place the solid compound in a controlled temperature oven at 80°C. Analyze samples at different time intervals.
-
Alternatively, perform Thermogravimetric Analysis (TGA) by heating the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere to determine the onset of decomposition.
5. Photolytic Stability:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark.
Analytical Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[12][16] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer is a good starting point. The method should be validated for specificity, linearity, accuracy, and precision.
Potential Degradation Pathways
Based on the expected reactivity, the following degradation pathways for this compound can be proposed:
Caption: Proposed degradation pathways for this compound.
Conclusion
This compound, a key synthetic intermediate, exhibits a stability profile that is largely dictated by its aldehyde functionality and the presence of electron-withdrawing fluorine atoms. It is predicted to be most susceptible to oxidative degradation to the corresponding carboxylic acid and reductive transformation to the benzyl alcohol. Under basic conditions, the Cannizzaro reaction is a likely degradation pathway. While relatively stable under acidic conditions, prolonged exposure may lead to degradation. Thermal and photolytic stress can induce decomposition, potentially leading to the loss of fluorine and fragmentation of the aromatic ring.
For any application, it is crucial to perform dedicated forced degradation studies to empirically determine the stability of this compound under process-relevant conditions. The experimental protocols and comparative analysis provided in this guide offer a solid foundation for such investigations, enabling the development of robust and reliable synthetic processes.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound|CAS 315204-36-5 [benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
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- 12. ijsdr.org [ijsdr.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 15. Quantum yield for the photo-degradation of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. scispace.com [scispace.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,4-Difluoro-5-methylbenzaldehyde
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Difluoro-5-methylbenzaldehyde. Moving beyond a simple checklist, this document elucidates the causality behind each procedural step, ensuring a self-validating system of laboratory safety and environmental stewardship.
Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. While a specific, verified Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, data from structurally similar compounds, such as 2,4-Difluorobenzaldehyde and other fluorinated benzaldehydes, allows us to construct a reliable presumptive hazard profile.[1][2]
Key Presumptive Hazards:
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1][2]
-
Combustible Liquid: Similar benzaldehydes are classified as combustible liquids, meaning they can ignite but not as readily as flammable liquids.[3][4]
The presence of the aldehyde functional group suggests potential for sensitization and respiratory irritation, a common characteristic of this chemical class. The difluoro-aromatic structure indicates high thermal stability due to the strong carbon-fluorine bonds, a critical consideration for disposal.[5]
Table 1: GHS Hazard and Precautionary Statements
| GHS Classification | Code | Description | Recommended Precautionary Statements (Code) |
| Skin Irritation | H315 | Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation | H319 | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |
| Combustible Liquid | H227 | Combustible liquid. | P210, P280, P370+P378, P403+P235 |
Immediate Safety & Personal Protective Equipment (PPE)
Given the irritant nature of this compound, all handling and disposal preparations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] The selection of appropriate PPE is the first line of defense against exposure.
-
Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes. Standard safety glasses are not sufficient.[2][8]
-
Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, such as bulk transfers or spill cleanup, a chemically resistant apron or coveralls should be worn.[8]
-
Respiratory Protection: If working outside of a fume hood or if irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
Table 2: Personal Protective Equipment (PPE) Summary
| Protection Type | Minimum Requirement | Recommended for Spill/Bulk Handling | Rationale |
| Hand | Nitrile or Butyl Rubber Gloves | Butyl Rubber Gloves | Protects against skin irritation. Butyl rubber offers broader protection against aldehydes.[6] |
| Eye/Face | Chemical Safety Goggles | Goggles and Face Shield | Prevents serious eye irritation from splashes.[2] |
| Body | Lab Coat | Chemically Resistant Apron/Coveralls | Protects skin and clothing from contamination. |
| Respiratory | Chemical Fume Hood | NIOSH-approved respirator with organic vapor cartridge | Prevents respiratory tract irritation.[3] |
Spill Management Protocol
Accidental spills must be managed promptly and safely. The following protocol is a self-validating system to ensure containment and minimize exposure.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 2, including respiratory protection if necessary.
-
Containment: For liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[9] Use non-sparking tools to prevent ignition of vapors.[1][2]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated to disperse any residual vapors.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[3][4] Never dispose of this chemical down the drain or in regular trash.
Step 1: Waste Classification
Proper classification is a regulatory requirement. As a halogenated aromatic aldehyde, this waste must be evaluated against federal and local regulations.
-
Listed Wastes: This compound is not typically found on the EPA's "P" or "U" lists of discarded commercial chemical products.[10] However, if it is a spent solvent from a specific process, it could fall under the "F" list of hazardous wastes from non-specific sources (e.g., F001, F002 for spent halogenated solvents).[11][12][13]
-
Characteristic Wastes: The waste must be evaluated for the four characteristics of hazardous waste:[10]
-
Ignitability (D001): As a combustible liquid, it may meet this characteristic.
-
Corrosivity (D002): Unlikely unless it has a very low or high pH.
-
Reactivity (D003): It is not known to be reactive.
-
Toxicity: It must be evaluated based on its composition to determine if it meets the toxicity characteristic.
-
Consult with your institution's Environmental Health and Safety (EHS) department to determine the correct hazardous waste codes.
Step 2: Waste Segregation and Collection
-
Segregation: Collect waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix it with other waste streams unless directed by your EHS department. Incompatible materials to avoid include strong oxidizing agents and strong bases.[2]
-
Container: Use a chemically compatible and sealable container (e.g., polyethylene).[9]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (Irritant, Combustible).
Step 3: Arrange for Professional Disposal
The ultimate disposal of this chemical waste must be handled by a licensed hazardous waste disposal company. The recommended method for fluorinated organic compounds is high-temperature incineration.[8]
-
High-Temperature Incineration: This method is effective due to the high thermal stability of the carbon-fluorine bond.[5] Incineration must be performed in a specialized facility equipped with afterburners and flue gas scrubbers to neutralize the resulting hydrogen fluoride (HF).[8][14] Recommended conditions often include temperatures exceeding 926°C (1700°F) and a residence time of over one second to ensure complete destruction.[14]
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the chemical's hazards, utilizing appropriate PPE, and adhering to a systematic disposal protocol, researchers can ensure that their work is conducted responsibly from discovery through disposal. Always consult your institution's specific guidelines and EHS professionals to ensure full compliance with all local, state, and federal regulations.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. epa.gov [epa.gov]
- 11. wku.edu [wku.edu]
- 12. actenviro.com [actenviro.com]
- 13. Waste Code [rcrainfo.epa.gov]
- 14. ag.state.mn.us [ag.state.mn.us]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Difluoro-5-methylbenzaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 2,4-Difluoro-5-methylbenzaldehyde is a valuable building block in synthetic chemistry, but its aromatic aldehyde functionality and halogenated structure necessitate a rigorous and well-reasoned approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe handling, ensuring that scientific advancement and personal safety are never mutually exclusive.
Hazard Analysis: Understanding the Adversary
Before selecting any personal protective equipment (PPE), we must first understand the specific hazards presented by this compound. Based on data for the compound and structurally similar aromatic aldehydes, we can summarize the primary risks.[1][2]
| Hazard Classification | GHS Hazard Statement | Potential Effect |
| Skin Irritation | H315: Causes skin irritation | Redness, inflammation, or dermatitis upon contact.[1][2] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Significant irritation, redness, pain, or potential damage to eye tissue.[1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation | Irritation of the nose, throat, and lungs upon inhalation of vapors or aerosols.[1][2] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Toxic effects if ingested. |
| Flammability | H227: Combustible liquid | The liquid can ignite when exposed to heat or flame. |
This hazard profile dictates a multi-faceted protection strategy that prioritizes avoiding all direct contact and inhalation.
The Hierarchy of Controls: A Self-Validating System
The most trustworthy safety protocols rely on a hierarchy of controls. PPE, while essential, is the final line of defense.
-
Engineering Controls (The Primary Barrier): Your first and most critical layer of protection is to handle this compound within a certified chemical fume hood. This ensures that any vapors are contained and exhausted away from your breathing zone. The fume hood should have adequate airflow, and its performance should be regularly verified. For handling powders to avoid dust formation, a well-ventilated space is crucial.[2]
-
Administrative Controls (Procedural Safeguards): Establish standard operating procedures (SOPs) for all tasks involving this chemical. This includes minimizing the quantities used, restricting access to authorized personnel, and ensuring eyewash stations and safety showers are readily accessible and tested.[3]
-
Personal Protective Equipment (The Final Shield): PPE is used to protect you from exposure when engineering and administrative controls cannot eliminate the risk entirely, such as during direct manipulation of the chemical.
Detailed PPE Protocol: Selecting the Right Armor
The selection of PPE is not a one-size-fits-all matter. It is a deliberate, evidence-based process tailored to the specific hazards of this compound.
Hand Protection: The Critical Interface
Your hands are most likely to come into direct contact with the chemical. Therefore, glove selection is paramount.
-
Primary Recommendation: Butyl rubber gloves. Aromatic aldehydes can be aggressive towards common glove materials. Butyl rubber provides excellent resistance to a wide range of aldehydes, ketones, and esters.[4]
-
Acceptable Alternative: Nitrile gloves may be used for incidental contact or splash protection, but they should be replaced immediately upon any known contact.[5][6] Prolonged exposure to aromatic solvents is not recommended for nitrile.[4] Always double-glove when handling significant quantities or during procedures with a high risk of splashing.
Glove Selection Rationale
| Glove Material | Performance vs. Aldehydes | Recommended Use Case |
| Butyl Rubber | Very Good to Excellent [4] | Prolonged handling, large quantities, high-risk procedures. |
| Nitrile | Fair to Good (for splash)[6][7] | Incidental, short-duration contact. Must be changed immediately after a splash.[5] |
| Latex (Natural Rubber) | Poor to Fair [4] | Not recommended due to potential for degradation and allergic reactions.[4] |
Causality Note: The choice of Butyl rubber is based on its polymer structure, which is less susceptible to permeation and degradation by polar organic solvents and aldehydes compared to nitrile or latex.[4]
Eye and Face Protection: Shielding Sensitive Tissues
Given that this compound causes serious eye irritation, robust protection is mandatory.[2]
-
Minimum Requirement: ANSI Z87.1-rated (or equivalent standard, e.g., EN166) safety glasses with integrated side shields.
-
Required for Splash Hazard: When handling quantities greater than a few milliliters, transferring liquids, or running reactions under pressure, supplement safety glasses with a full-face shield.[8] A face shield protects the entire face from splashes.[8]
-
Contact Lenses: It is advisable to remove contact lenses before handling this chemical, as they can trap substances against the eye.[9]
Respiratory Protection: Guarding the Airways
While a fume hood is the primary control, respiratory protection may be necessary during spill cleanup or if engineering controls fail.
-
Standard Operations: No respirator is needed if work is conducted within a properly functioning chemical fume hood.[3]
-
Emergency/Spill Situations: Use a NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges.[3][10] A full-facepiece respirator offers the added benefit of protecting the eyes and face simultaneously.[10] Ensure you have been properly fit-tested for the selected respirator model.
Protective Clothing: Body Coverage
-
Standard Use: A flame-resistant laboratory coat should be worn, fully buttoned, with sleeves rolled down.
-
Increased Risk Scenarios: For large-volume transfers or situations with a significant splash risk, a chemically resistant apron worn over the lab coat is recommended.[11]
-
Personal Attire: Always wear long pants and closed-toe shoes made of a non-porous material.[11]
Operational Workflow: Weighing and Dispensing
This step-by-step protocol integrates the PPE requirements into a common laboratory task.
-
Preparation: Before entering the lab, don long pants and closed-toe shoes.
-
Gowning & Engineering Controls:
-
Enter the designated laboratory area.
-
Don a flame-resistant lab coat.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
-
Eye and Hand Protection:
-
Don ANSI-rated safety glasses with side shields.
-
Don the inner pair of nitrile gloves.
-
Don the outer pair of butyl rubber gloves.
-
-
Chemical Handling:
-
Place all necessary equipment (balance, spatula, weigh paper, receiving flask) inside the fume hood.
-
Carefully open the container of this compound inside the hood.
-
Dispense the required amount.
-
Securely close the primary container.
-
-
Cleanup & Doffing:
-
Clean any minor spills within the hood using an appropriate absorbent material.
-
Remove the outer butyl gloves and dispose of them in the designated solid chemical waste container.
-
Remove the inner nitrile gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Remove lab coat and safety glasses before exiting the lab.
-
Emergency & Disposal Plans
Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing immediately.[12] Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
-
Chemical Waste: All waste containing this compound, including contaminated consumables (gloves, weigh paper, absorbent pads), must be collected in a clearly labeled, sealed hazardous waste container.
-
Container Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1][9] Do not dispose of it down the drain.
Procedural Workflow for Safe Handling
The following diagram outlines the logical flow for safely handling this compound, from initial assessment to final disposal.
Caption: Logical workflow from preparation to disposal for this compound.
References
- 1. chemos.de [chemos.de]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. fishersci.com [fishersci.com]
- 7. tasco-safety.com [tasco-safety.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. fishersci.com [fishersci.com]
- 10. cpwr.com [cpwr.com]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
